FMOC-D-Allo-THR(TBU)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-JLTOFOAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449427 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170643-02-4 | |
| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU3YJ8UT7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to FMOC-D-Allo-THR(TBU)-OH for Researchers and Drug Development Professionals
Introduction
FMOC-D-Allo-THR(TBU)-OH is a protected, non-proteinogenic amino acid derivative that serves as a valuable building block in the field of peptide chemistry and drug development. Its unique stereochemistry, featuring the D-configuration at the alpha-carbon and an allo configuration at the beta-carbon, offers distinct advantages in the design of novel peptide-based therapeutics. The incorporation of D-amino acids, such as D-allo-threonine, into peptide sequences can significantly enhance their stability against enzymatic degradation, a critical factor in improving the pharmacokinetic profiles of peptide drugs.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and analytical considerations for this compound, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid, characterized by the presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus and an acid-labile tert-butyl (tBu) protecting group on the hydroxyl side chain. This orthogonal protection scheme is central to its application in standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]
| Property | Value | Reference(s) |
| CAS Number | 170643-02-4 | [3] |
| Molecular Formula | C23H27NO5 | [3] |
| Molecular Weight | 397.46 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [3] |
Significance in Peptide Synthesis and Drug Development
The incorporation of unnatural amino acids like D-allo-threonine is a key strategy in modern peptidomimetic design. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. By introducing a D-amino acid, the peptide bond's susceptibility to enzymatic cleavage is significantly reduced, thereby prolonging the peptide's half-life in vivo.[1][2]
The allo configuration of the threonine residue also influences the local conformational preferences of the peptide backbone, which can be exploited to fine-tune the peptide's three-dimensional structure and, consequently, its binding affinity and selectivity for its biological target.[4] D-allo-threonine is a component of several biologically active peptides, including phytotoxic syringopeptins, the antiviral agent viscosin, and certain antibiotics.[1]
Experimental Protocols: Incorporation via Fmoc-SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Select a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.
Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for an initial 3 minutes, then drain.
-
Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine.
Coupling of this compound
-
In a separate vial, dissolve 3-5 equivalents of this compound and a suitable coupling reagent (e.g., HBTU, HATU, or HCTU) in DMF.
-
Add 6-10 equivalents of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Drain the coupling solution and wash the resin extensively with DMF.
Cleavage and Final Deprotection
-
After the full peptide sequence is assembled, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a fresh cleavage cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. A standard cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5][6][7] For peptides containing sensitive residues like Cys, Met, or Trp, scavengers such as 1,2-ethanedithiol (EDT) or phenol should be included.[5]
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet.
Visualization of Workflows
Caption: General workflow for Fmoc-SPPS of a peptide containing this compound.
Caption: Conceptual diagram illustrating enhanced protease resistance of a peptide containing D-allo-threonine.
Analysis of Peptides Containing D-allo-Threonine
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of the crude peptide and for purifying the final product.
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed. The TFA acts as an ion-pairing agent to improve peak shape.
-
Detection: UV detection at 210-220 nm is used to monitor the peptide bonds.
The retention time of a peptide containing D-allo-threonine may differ from its all-L-amino acid counterpart due to changes in hydrophobicity and conformation. Method development may be necessary to achieve optimal separation from impurities.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the synthesized peptide by verifying its molecular weight.
-
Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods for peptide analysis.[8][9][10]
-
Analysis: The observed molecular weight should match the calculated theoretical mass of the peptide containing the D-allo-threonine residue. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the unnatural amino acid at the correct position.[8]
Conclusion
This compound is a valuable reagent for the synthesis of modified peptides with enhanced therapeutic potential. Its incorporation into peptide sequences via standard Fmoc-SPPS protocols can confer resistance to enzymatic degradation, a crucial attribute for the development of effective peptide-based drugs. While the general principles of SPPS apply, researchers should be mindful of potential subtle differences in coupling kinetics and cleavage efficiency that may arise from the use of this unnatural amino acid. Careful optimization of synthesis and purification protocols will ensure the successful production of high-quality peptides containing D-allo-threonine for further biological evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. All-D amino acid-containing channel-forming antibiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Contributions of mass spectrometry to peptide and protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-D-allo-Thr(tBu)-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-D-allo-threonine (Fmoc-D-allo-Thr(tBu)-OH), a crucial building block in modern peptide chemistry. This guide details its chemical structure and properties, provides insights into its synthesis and incorporation into peptide chains, and discusses its relevance in the development of therapeutic peptides.
Core Concepts: Chemical Structure and Properties
This compound is a synthetic amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). Its structure is characterized by three key components: the D-allo-threonine backbone, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and the O-tert-butyl (tBu) protecting group on the side chain.
-
D-allo-threonine: This non-proteinogenic amino acid is a diastereomer of the more common D-threonine. The "allo" configuration confers specific conformational properties to the resulting peptide, which can influence its biological activity and stability. The presence of a D-amino acid can significantly enhance resistance to enzymatic degradation, a critical attribute for therapeutic peptides.
-
Fmoc Group: The Fmoc group is a base-labile protecting group for the α-amino functionality. Its primary role is to prevent unwanted reactions at the N-terminus during the coupling of the next amino acid in the peptide sequence. It is typically removed by treatment with a secondary amine, such as piperidine.
-
tBu Group: The tert-butyl ether protecting group on the hydroxyl side chain of the threonine residue is stable to the basic conditions used for Fmoc removal. This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS. The tBu group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.
The unique stereochemistry and protecting group strategy of this compound make it a valuable reagent for introducing specific structural motifs into peptides, thereby modulating their pharmacological properties.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇NO₅ | [1][2] |
| Molecular Weight | 397.46 g/mol | [1][3] |
| CAS Number | 170643-02-4 | [1][4][5] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥99% | [2] |
| Melting Point | 81-90 °C | [2] |
| Optical Rotation | [α]²⁰/D = -21.6 ± 2° (c=1 in EtOAc) | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis. Below are detailed methodologies for its incorporation into a growing peptide chain.
Synthesis of this compound
While commercially available from various suppliers, a general synthetic approach involves the protection of the hydroxyl group of a suitable threonine precursor with a tert-butyl group, followed by the introduction of the Fmoc protecting group on the α-amino group. One cited method involves the protection of the hydroxyl group using isobutylene in the presence of a catalytic amount of sulfuric acid, followed by subsequent purification steps.[1]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.
-
Resin with a free N-terminal amine (e.g., Rink Amide resin for C-terminal amides)
-
Peptide synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate the carboxylic acid. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be extended due to the steric hindrance of the allo-threonine derivative.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
Note on Racemization: For sterically hindered amino acids, there is a potential for racemization during activation. The use of coupling reagents like DIC/HOBt is a common strategy to minimize this.
Logical Workflow and Visualization
The process of utilizing this compound in the broader context of drug discovery and development follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for peptide drug discovery using this compound.
Signaling Pathways and Biological Relevance
While a specific, universally defined signaling pathway for peptides containing D-allo-threonine is not established, their incorporation is often aimed at mimicking or antagonizing the function of endogenous peptides with enhanced stability. For instance, D-amino acid incorporation can disrupt binding to degradative enzymes while maintaining or improving affinity for the target receptor.
The general mechanism of action for many therapeutic peptides involves binding to cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), to initiate or inhibit intracellular signaling cascades.
Caption: Generalized peptide-receptor signaling pathway.
Conclusion
This compound is a specialized and highly valuable reagent for the synthesis of novel peptides with therapeutic potential. Its unique stereochemistry and orthogonal protecting groups allow for the creation of peptides with enhanced stability and potentially novel biological activities. The protocols and workflows outlined in this guide provide a framework for the successful application of this compound in research and drug development. As the demand for more stable and potent peptide-based therapeutics grows, the importance of non-proteinogenic amino acid derivatives like this compound will continue to increase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH) | C23H27NO5 | CID 10949330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 170643-02-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | CAS No- 170643-02-4 | Simson Pharma Limited [simsonpharma.com]
An In-depth Technical Guide to FMOC-D-Allo-THR(TBU)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMOC-D-Allo-THR(TBU)-OH is a synthetically derived amino acid building block crucial for the assembly of peptides with specific stereochemical requirements. As a derivative of D-allothreonine, it incorporates two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyl (tBu) group on the side-chain hydroxyl function. This orthogonal protection scheme makes it an invaluable reagent in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptide analogs, peptidomimetics, and therapeutic peptides where precise control over chirality and side-chain functionality is paramount. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its application in peptide synthesis.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in synthetic protocols.
General and Physical Properties
| Property | Value | References |
| Appearance | White to off-white solid/powder. | [1][2] |
| Melting Point | 81-90 °C | [2] |
| Optical Rotation | [α]D20 = -21.6 ± 2º (c=1 in EtOAc) | [2] |
Chemical Identifiers and Molecular Properties
| Property | Value | References |
| Molecular Formula | C₂₃H₂₇NO₅ | [1][2][3] |
| Molecular Weight | 397.46 g/mol | [1][4] |
| CAS Number | 170643-02-4 | [1][2][3] |
| PubChem CID | 2724634, 10949330 | [5][6] |
| IUPAC Name | (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | [5] |
Solubility and Storage
| Property | Details | References |
| Solubility | Soluble in Dimethylformamide (DMF). Soluble in DMSO at 100 mg/mL with sonication. | [1] |
| Storage (Powder) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. Keep in a dark place under an inert atmosphere. | [1][7] |
| Storage (In Solvent) | Store solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. | [1] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is specifically designed for the Fmoc/tBu strategy of SPPS. The two protecting groups serve distinct and critical functions:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amine of the amino acid. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[8] This allows for its selective removal at each cycle of peptide synthesis to expose the amine for coupling with the next amino acid, without disturbing the side-chain protecting groups or the linkage of the peptide to the resin.[9]
-
tBu (tert-butyl) Group: This group protects the hydroxyl side chain of the allothreonine residue. The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[10] This cleavage is typically performed at the final step of synthesis, concurrently with the cleavage of the peptide from the solid support.[11] The steric bulk of the tBu group also prevents potential side reactions of the hydroxyl group during synthesis.
The use of this D-amino acid derivative allows for the introduction of unnatural chirality into the peptide backbone, which can be a strategy to increase resistance to enzymatic degradation, modulate peptide conformation, and enhance biological activity.
Experimental Protocols
The following sections provide representative protocols for the use of this compound in a standard Fmoc-SPPS workflow.
General Workflow for Fmoc-SPPS
The iterative cycle of solid-phase peptide synthesis involves sequential deprotection and coupling steps to elongate the peptide chain while it is anchored to a solid support.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS 170643-02-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Fmoc-allo-Thr(tBu)-OH AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-allo-D-threonine (Fmoc-D-aThr(tBu)-OH) | C23H27NO5 | CID 10949330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 170643-02-4|this compound|BLD Pharm [bldpharm.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to FMOC-D-Allo-THR(TBU)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FMOC-D-Allo-THR(TBU)-OH (CAS Number: 170643-02-4), a crucial building block in modern peptide synthesis. This document details its chemical and physical properties, provides generalized experimental protocols for its application in solid-phase peptide synthesis (SPPS), and explores its relevance in the development of therapeutic peptides, including its potential role in the synthesis of caspase-1 inhibitors.
Core Compound Data
This compound, systematically named (2R,3R)-3-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a protected amino acid derivative essential for the incorporation of D-allo-threonine into peptide chains. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group protects the side-chain hydroxyl group, preventing unwanted side reactions during peptide synthesis.
Synonyms:
-
N-alpha-9-Fluorenylmethoxycarbonyl-O-t-butyl-D-allo-threonine
-
This compound
-
Fmoc-O-tert-butyl-D-allo-threonine
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 170643-02-4 | [1][2] |
| Molecular Formula | C23H27NO5 | [1][2] |
| Molecular Weight | 397.46 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity | ≥97% to ≥99% (HPLC) | [2][5] |
| Melting Point | 81-90 °C | [5] |
| Optical Rotation | [a]D20 = -21.6 ± 2º (c=1 in EtOAc) | [5] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [4] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |
Applications in Research and Drug Development
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The incorporation of non-natural amino acids like D-allo-threonine is a key strategy in drug design to enhance peptide stability against enzymatic degradation, improve receptor binding, and modulate biological activity.
D-amino acids are found in various natural products and have been shown to be crucial for the biological activity of certain peptides. The allo-threonine stereoisomer, while less common than threonine, occurs in some bacterially produced peptides. The presence of D-amino acids can be critical for receptor recognition and can enhance the therapeutic potential of synthetic peptides.
One notable application is in the synthesis of cyclic peptides and as an intermediate in the creation of bioactive polyamides. It has been identified as a building block for selective inhibitors of caspase-1, an enzyme involved in inflammatory responses.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following sections outline a generalized experimental workflow for the incorporation of this compound into a peptide chain using manual Fmoc-based SPPS. These protocols are based on standard procedures and may require optimization depending on the specific peptide sequence and scale of the synthesis.
Workflow for a Single Coupling Cycle
Caption: General workflow for a single amino acid coupling cycle in SPPS.
A. Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Swelling: Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes at room temperature. After swelling, drain the DMF.
B. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. The reaction can be monitored by UV spectroscopy for the release of the dibenzofulvene-piperidine adduct.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time for 5-10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.
C. Coupling of this compound
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Common coupling agents include:
-
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.
-
Uronium/Aminium salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base such as N,N-diisopropylethylamine (DIPEA).
-
-
Pre-activate the amino acid solution for 5-15 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
D. Capping (Optional)
If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 10-20 minutes.
E. Cleavage and Final Deprotection
-
After the full peptide sequence has been assembled, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence and the protecting groups used. A common cocktail for tBu-based protecting groups is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
F. Purification and Analysis
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Role in Caspase-1 Inhibition and Signaling
This compound is a valuable building block for the synthesis of inhibitors targeting caspase-1. Caspase-1 is a key enzyme in the inflammatory pathway, responsible for the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. The activation of caspase-1 is mediated by a multi-protein complex called the inflammasome.
Canonical Inflammasome and Caspase-1 Activation Pathway
Caption: Simplified diagram of the canonical inflammasome pathway leading to caspase-1 activation and downstream inflammatory responses.
By incorporating this compound into peptide-based inhibitors, researchers can develop molecules that specifically target the active site of caspase-1, thereby blocking the inflammatory cascade. The unique stereochemistry of D-allo-threonine can contribute to a higher binding affinity and selectivity for the enzyme, as well as increased stability of the inhibitor in a biological environment.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This technical guide provides a foundational understanding of this compound for its application in advanced research and drug development. The provided protocols are intended as a starting point, and optimization will be necessary for specific synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stereochemistry of D-allo-Threonine vs. D-Threonine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical differences between D-allo-threonine and D-threonine, two important non-proteinogenic amino acids. With the increasing interest in the biological roles and pharmaceutical applications of D-amino acids, a thorough understanding of their stereoisomers is crucial for researchers in drug discovery and development. This document details their structural distinctions, physicochemical properties, analytical separation techniques, and biological significance.
Introduction to the Stereochemistry of Threonine
Threonine is an essential amino acid characterized by the presence of two chiral centers at the α-carbon (C2) and the β-carbon (C3). This results in the existence of four stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allo-threonine (2S, 3S), and D-allo-threonine (2R, 3R). The "allo" prefix denotes the diastereomer of the more common "threo" form. D-threonine is the enantiomer of the naturally occurring L-threonine, while D-allo-threonine is the enantiomer of L-allo-threonine. This guide focuses on the comparison between the two D-isomers: D-allo-threonine and D-threonine.
The spatial arrangement of the amino and hydroxyl groups relative to the carbon backbone defines their distinct chemical and biological properties. These differences can significantly impact their incorporation into peptides, interaction with enzymes, and overall biological activity.
Structural and Physicochemical Properties
The distinct three-dimensional structures of D-allo-threonine and D-threonine give rise to differences in their physical and chemical properties. A summary of these properties is presented in the table below.
| Property | D-allo-Threonine | D-Threonine | L-allo-Threonine | L-Threonine |
| CAS Number | 24830-94-2[1] | 632-20-2 | 28954-12-3[2] | 72-19-5[3] |
| Configuration | (2R, 3R)[2] | (2R, 3S) | (2S, 3S)[2] | (2S, 3R) |
| Molecular Weight | 119.12 g/mol [1] | 119.12 g/mol | 119.12 g/mol [2] | 119.12 g/mol [3] |
| Melting Point (°C) | 273.5–275.0 (dec.)[2] | 274 (dec.) | 272 (dec.) | 256 (dec.)[4] |
| Optical Rotation ([α]D) | -9.0° (c=5 in H₂O) | +28.4° (c=1 in H₂O) | +9.0° (c=2 in H₂O) | -28.3° (c=1 in H₂O) |
| pKa₁ (α-COOH) | ~2.1 | ~2.1 | ~2.1 | 2.09 |
| pKa₂ (α-NH₃⁺) | ~9.1 | ~9.1 | ~9.1 | 9.10 |
Note: Some values are approximated based on data for the corresponding enantiomers or general amino acid properties, as precise experimental data for all isomers is not always consistently reported in a single source.
Experimental Protocols
Synthesis of D-allo-Threonine from L-Threonine
A common method for the preparation of D-allo-threonine involves the epimerization of L-threonine. The following is a representative protocol based on published methods.[5]
Workflow for the Synthesis of D-allo-Threonine
Protocol:
-
Epimerization: L-threonine is heated in the presence of a catalytic amount of an aromatic aldehyde, such as salicylaldehyde, in a suitable solvent like acetic acid. This process leads to the formation of a thermodynamic equilibrium mixture of L-threonine and D-allo-threonine.
-
N-Acetylation: The resulting mixture of amino acids is then acetylated using acetic anhydride to yield a mixture of N-acetyl-L-threonine and N-acetyl-D-allo-threonine.
-
Diastereomeric Salt Formation and Separation: The mixture of N-acetyl derivatives is treated with a chiral amine to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Alternatively, separation can be achieved by forming ammonium salts and utilizing their differential solubility in solvents like ethanol.[5]
-
Hydrolysis: The separated N-acetyl-D-allo-threonine salt is then hydrolyzed using a strong acid (e.g., HCl) to remove the acetyl group.
-
Purification: The final product, D-allo-threonine, is purified by recrystallization from water or an aqueous alcohol solution to achieve high diastereomeric and enantiomeric purity.
Chiral HPLC Separation of Threonine Stereoisomers
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of the four threonine stereoisomers. The CHIROBIOTIC™ T column is particularly effective for this purpose.[6][7]
Workflow for Chiral HPLC Analysis
Protocol for Underivatized Threonine Isomers: [6]
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 205 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Protocol for FMOC-Derivatized Threonine Isomers:
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of 20 mM ammonium acetate (pH 4.1) and methanol (e.g., 60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Sample Preparation: Derivatize the amino acid mixture with 9-fluorenylmethyl chloroformate (FMOC-Cl) and dissolve the resulting derivatives in methanol.
NMR Spectroscopy for Diastereomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between diastereomers like D-allo-threonine and D-threonine. The different spatial arrangement of the substituents around the C2-C3 bond leads to distinct chemical environments for the protons and carbons, resulting in different chemical shifts and coupling constants.
Example ¹H NMR Data for allo-DL-Threonine in D₂O: [8]
-
Hα (C2-H): δ ~3.85 ppm
-
Hβ (C3-H): δ ~4.36 ppm
-
CH₃: δ ~1.22 ppm
Example ¹³C NMR Data for L-Threonine: [9]
-
Cα (C2): δ ~63.18 ppm
-
Cβ (C3): δ ~68.68 ppm
-
CH₃: δ ~22.18 ppm
-
COOH: δ ~175.69 ppm
Biological Significance and Applications in Drug Development
The presence and function of D-amino acids in biological systems, particularly in mammals, is an area of growing research interest. While L-amino acids are the building blocks of proteins, D-amino acids have been found to play significant roles in neurotransmission and other physiological processes.[10][11][12]
Potential Signaling Roles of D-Amino Acids
D-serine, for instance, is a well-known co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a crucial role in synaptic plasticity, learning, and memory.[10][12] While the specific roles of D-threonine and D-allo-threonine are less well-characterized, studies have shown that D-threonine can potentiate currents in rat hippocampal slices, although the exact mechanism is yet to be fully elucidated and appears to be independent of the NMDA receptor.[13]
In the context of drug development, the incorporation of D-amino acids, including D-threonine and its derivatives, into peptide-based therapeutics is a key strategy to enhance their metabolic stability. Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases. The introduction of D-amino acids can render these peptides resistant to enzymatic cleavage, thereby increasing their in vivo half-life and therapeutic efficacy. D-threonine is considered an important chiral building block in the synthesis of such peptidomimetic drugs.
Conclusion
D-allo-threonine and D-threonine, as diastereomers, exhibit distinct stereochemical arrangements that lead to measurable differences in their physicochemical properties and biological activities. The ability to synthesize, separate, and characterize these isomers is essential for researchers in the fields of stereoselective synthesis, analytical chemistry, and pharmacology. The growing understanding of the roles of D-amino acids in physiology and the advantages they offer in drug design underscore the importance of continued research into the unique properties of each stereoisomer of threonine. This guide provides a foundational resource for professionals engaged in this exciting and rapidly evolving area of science.
References
- 1. D-Allothreonine [webbook.nist.gov]
- 2. Allothreonine - Wikipedia [en.wikipedia.org]
- 3. Threonine [webbook.nist.gov]
- 4. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. allo-DL-Threonine(144-98-9) 1H NMR spectrum [chemicalbook.com]
- 9. bmse000049 L-Threonine at BMRB [bmrb.io]
- 10. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 11. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 12. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Introduction to Protecting Groups in Peptide Synthesis
An In-depth Technical Guide on the Core Function of the Fmoc Protecting Group in Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. B. Merrifield, is the cornerstone of modern peptide production.[1] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1][2] This methodology allows for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[1][3]
To ensure the formation of the correct peptide sequence, reactive functional groups on the amino acids must be temporarily masked or "protected." The most critical of these is the α-amino group (Nα) of the incoming amino acid, which must be blocked to prevent self-polymerization and ensure that only one amino acid is added per cycle.[3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group, forming the basis of the most common SPPS strategy: Fmoc/tBu chemistry.[2][3][5]
The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of a secondary amine like piperidine.[5][6] This is in contrast to the acid-labile protecting groups, such as tert-butyl (tBu), used for the amino acid side chains.[3] This "orthogonal" protection scheme allows for the selective removal of the Nα-Fmoc group at each cycle without disturbing the side-chain protectors or the bond linking the peptide to the resin, which are only removed at the final cleavage step with strong acid.[3][5][7]
The Chemistry and Mechanism of the Fmoc Group
Protection of Amino Acids
The Fmoc group is typically introduced by reacting the free amino group of an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[5][8] Fmoc-OSu is often preferred due to its increased stability and lower propensity to cause the formation of oligopeptide impurities during the reaction.[8]
The Mechanism of Fmoc Deprotection
The core function of the Fmoc group lies in its selective removal. This process occurs via a base-catalyzed β-elimination mechanism.[3][9]
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[3][10] The resulting carbanion is stabilized by the aromatic nature of the fluorene system.[8]
-
β-Elimination: The stabilized anion initiates a rapid elimination reaction, breaking the C-O bond and releasing carbon dioxide and a highly reactive intermediate, dibenzofulvene (DBF).[3][9][11]
-
DBF Scavenging: The liberated DBF is a reactive electrophile that can re-attach to the newly freed α-amino group of the peptide chain in an undesirable side reaction.[3][7] The secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, reacting with the DBF to form a stable adduct, thereby preventing this side reaction and driving the equilibrium towards complete deprotection.[3][9][11]
The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection step, providing a useful indicator of synthesis progress and efficiency.[5][7][9]
Caption: The β-elimination mechanism for Fmoc group removal.
The Iterative Fmoc-SPPS Cycle
Fmoc-SPPS is a cyclical process where each cycle elongates the peptide chain by one amino acid.[12] The entire synthesis, until the final cleavage, is typically performed in a single reaction vessel.[13]
Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Quantitative Data and Reagent Comparison
The efficiency of both the deprotection and coupling steps is critical for the synthesis of high-purity peptides. The choice of reagents can significantly impact reaction times and the prevalence of side reactions.
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | pKa (Conjugate Acid) | Characteristics & Notes |
|---|---|---|---|
| Piperidine | 20% in DMF/NMP[5][14] | 11.1[15] | The industry standard; efficient and acts as its own scavenger.[3] Can cause side reactions like aspartimide formation.[9][16] |
| Piperazine (PZ) | 10% w/v in DMF/Ethanol[11] | 9.8 | A less toxic alternative to piperidine with similar performance for many sequences, though may be less efficient for sterically hindered residues.[11][17] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% in DMF | 13.5[15] | A very strong, non-nucleophilic base that removes Fmoc groups much faster than piperidine.[3] Often used for "difficult" sequences where deprotection is slow.[3][16] Does not act as a scavenger, so a small amount of piperidine is often added.[3] Significantly increases the risk of aspartimide formation.[3] |
Table 2: Overview of Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Examples | Mechanism of Action | Notes |
|---|---|---|---|
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Form highly reactive O-acylisourea esters with the Fmoc-amino acid's carboxyl group. | Most common activators; provide fast and efficient coupling with low rates of racemization.[14] HATU is particularly effective for hindered couplings. |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Activates the carboxyl group to form an O-acylisourea intermediate, which then reacts with the free amine. | Often used with additives like HOBt or Oxyma, which act as activated ester intermediates to improve efficiency and suppress racemization.[10] |
| Phosphonium Salts | PyBOP, PyAOP | Form reactive phosphonium esters with the carboxyl group. | Highly efficient activators, similar in performance to aminium salts. |
Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS. Timings and equivalents may need to be optimized based on the specific peptide sequence and resin.
Protocol 1: Standard Fmoc Deprotection
-
Objective: To remove the Nα-Fmoc group from the resin-bound peptide.
-
Reagents: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).
-
Drain the solvent from the swelled peptide-resin in the reaction vessel.
-
Add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture for 3 minutes and then drain the solution.[12]
-
Add a fresh portion of the 20% piperidine solution.
-
Agitate the mixture for 10-15 minutes to ensure complete deprotection.[12]
-
Drain the solution.
-
Wash the peptide-resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.[12] The resin is now ready for the coupling step.
Protocol 2: Standard Amino Acid Coupling (HBTU/DIEA Activation)
-
Objective: To couple the next Fmoc-protected amino acid to the free amine on the resin.
-
Reagents: Fmoc-amino acid, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine), DMF.
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and HBTU (3-3.8 equivalents) in DMF.[12][14]
-
Add DIEA (6-8 equivalents) to the vial to act as the activation base.[12][14]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[12]
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[12]
-
Drain the coupling solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents.[12]
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[12] If the test is positive, a second coupling (recoupling) may be necessary.
Protocol 3: Final Cleavage from Resin and Side-Chain Deprotection
-
Objective: To cleave the completed peptide from the solid support and remove all side-chain protecting groups.
-
Reagents: A "cleavage cocktail" typically containing Trifluoroacetic Acid (TFA) and scavengers. A common mixture is Reagent K: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate PPE.
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.[12]
-
Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 2-3 hours.[18]
-
Filter the resin to separate it from the solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[14][19]
-
Collect the peptide precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times.[14][19]
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and analysis.[12]
Common Side Reactions Associated with Fmoc Chemistry
While robust, the Fmoc-SPPS strategy is susceptible to several sequence-dependent side reactions, primarily related to the repetitive use of a base for deprotection.
-
Aspartimide Formation: This is one of the most significant side reactions.[9][16] The backbone amide nitrogen following an aspartic acid (Asp) residue can attack the side-chain ester under basic conditions, forming a five-membered succinimide ring (aspartimide).[15][16] This intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of the desired α-peptide and the undesired β-peptide, which is an isomer.[16] This reaction is particularly problematic for Asp-Gly, Asp-Ser, and Asp-Asn sequences. Adding an acidic additive like HOBt to the deprotection solution can help suppress this side reaction.[9][16]
Caption: Logical pathway of aspartimide formation and subsequent products.
-
Diketopiperazine (DKP) Formation: This side reaction occurs at the dipeptide stage.[9][16] After deprotection of the second amino acid, the now-free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[9] This is most common for sequences containing proline or other secondary amines in the first or second position.[16]
-
Racemization: The chiral integrity of amino acids can be compromised during the activation step, leading to the incorporation of D-amino acids. This is a particular concern for cysteine and histidine. The risk can be minimized by using specific activation methods (e.g., DIPCDI/Oxyma) and avoiding excessive pre-activation times or high temperatures.
Conclusion
The Fmoc protecting group is a cornerstone of modern chemical peptide synthesis. Its unique base-lability provides an orthogonal handle that allows for the efficient, stepwise assembly of complex peptide chains with diverse functionalities. While the chemistry is robust, a thorough understanding of the deprotection mechanism, optimal reaction protocols, and potential side reactions is essential for researchers, scientists, and drug development professionals to successfully synthesize high-quality peptides for therapeutic and research applications.
References
- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. mdpi.com [mdpi.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. benchchem.com [benchchem.com]
The Enigmatic Presence of Allo-Threonine in Naturally Occurring Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vast and intricate world of natural products continues to be a fertile ground for the discovery of novel bioactive compounds. Among the myriad of unusual amino acids incorporated into these molecules, allo-threonine, a diastereomer of the proteinogenic L-threonine, presents a fascinating case study in non-standard peptide biosynthesis and its implications for biological activity. This technical guide provides an in-depth exploration of the natural occurrence of allo-threonine-containing peptides, their biosynthesis, biological activities, and the experimental methodologies employed in their study.
Naturally Occurring Allo-Threonine Peptides
The incorporation of allo-threonine into peptides is predominantly observed in microorganisms, particularly bacteria, where it contributes to the structural diversity and biological potency of various natural products. These peptides are primarily synthesized via non-ribosomal peptide synthetases (NRPSs), large multi-modular enzymes that act as assembly lines for the production of complex peptides.
Katanosins and Related Lipodepsipeptides
Katanosins are a group of potent antibiotics that contain allo-threonine[1]. A prominent member of this family is lysobactin , also known as katanosin B, produced by Lysobacter species. These are cyclic depsipeptides characterized by a 28-membered macrocycle and the presence of several non-proteinogenic amino acids, including β-hydroxylated residues[2].
Plusbacin A3 , another cyclic depsipeptide antibiotic, also features allo-threonine in its structure and exhibits strong antibacterial activity against Gram-positive bacteria[3][4].
Pyoverdines
Pyoverdines are fluorescent siderophores produced by fluorescent Pseudomonas species to scavenge iron from the environment[5][6]. These molecules consist of three parts: a dihydroxyquinoline chromophore, a variable acyl side chain, and a strain-specific peptide backbone of 6 to 14 amino acids[6][7]. The peptide portion is synthesized by NRPSs and frequently incorporates D-form amino acids and other non-standard residues, including allo-threonine[5]. For example, the pyoverdins from Pseudomonas fluorescens PL7 and PL8 have been shown to contain allo-threonine (aThr) in their peptide chains. The peptide sequence for the pyoverdin from P. fluorescens PL7 is D-Ser-L-Arg-D-Ser-L-FoOHOrn-(L-Lys-L-FoOHOrn-L-aThr-D-Ser).
Biosynthesis of Allo-Threonine Containing Peptides
The presence of allo-threonine in these peptides is a result of the intricate enzymatic machinery of non-ribosomal peptide synthesis.
Non-Ribosomal Peptide Synthetases (NRPS)
NRPSs are large, modular enzymes where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain[8][9][10][11]. A typical NRPS module consists of several domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a 4'-phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids held by adjacent modules.
The incorporation of allo-threonine is determined by the substrate specificity of the A-domain within a particular NRPS module. Some NRPSs also contain epimerization (E) domains that can convert L-amino acids to their D-isomers, which is a common feature in non-ribosomally synthesized peptides[12].
dot
Caption: Simplified workflow of a three-module Non-Ribosomal Peptide Synthetase (NRPS).
Biological Activity and Mechanism of Action
Allo-threonine-containing peptides exhibit a range of significant biological activities, with antibacterial action being the most prominent.
Antibacterial Activity
Katanosin B (lysobactin) and plusbacin A3 are potent inhibitors of bacterial cell wall synthesis. They target the peptidoglycan biosynthesis pathway, a crucial process for maintaining the structural integrity of the bacterial cell wall.
| Peptide | Target Organism | MIC (µg/mL) | IC50 (µg/mL) - Lipid Intermediate Formation | IC50 (µg/mL) - Nascent Peptidoglycan Formation | Reference |
| Katanosin B | Methicillin-resistant Staphylococcus aureus | 0.39 - 3.13 | 2.2 | 0.8 | [3][4][11][13] |
| Plusbacin A3 | Methicillin-resistant Staphylococcus aureus | 0.39 - 3.13 | 2.3 | 0.4 | [3][4][11][13] |
The mechanism of action of lysobactin involves binding to Lipid II, a key precursor in the peptidoglycan synthesis pathway. This binding prevents the subsequent enzymatic steps of transglycosylation and transpeptidation, leading to a weakened cell wall and ultimately cell lysis.
Siderophoric Activity
Pyoverdines, with their peptide backbones containing residues like allo-threonine, are essential for the survival of Pseudomonas species in iron-limited environments. They chelate ferric iron (Fe³⁺) with high affinity and transport it into the bacterial cell through specific outer membrane receptors. The production of pyoverdines is a key virulence factor for pathogenic pseudomonads[5][6]. Quantitative analysis of pyoverdine production can be performed spectrophotometrically, with production levels reported to be between 200 and 500 mg/L in iron-depleted conditions[6].
Experimental Protocols
Isolation and Purification of Allo-Threonine Containing Peptides
dot
Caption: A general workflow for the isolation and purification of peptides from a crude extract.
This protocol is adapted from a method for purifying pyoverdines from Pseudomonas fluorescens.
-
Culture and Supernatant Collection: Culture the Pseudomonas strain in an iron-deficient medium to induce pyoverdine production. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.
-
Column Preparation: Pack a chromatography column with a copper-chelating resin (e.g., Chelating Sepharose). Equilibrate the column with a suitable buffer (e.g., 20 mM HEPES, pH 7.0, containing 100 mM NaCl).
-
Sample Loading: Apply the cell-free supernatant to the equilibrated column.
-
Washing: Wash the column extensively with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound pyoverdines with a buffer of lower pH (e.g., 20 mM acetate buffer, pH 5.0, containing 100 mM NaCl).
-
Desalting and Final Purification: Further purify and desalt the eluted fractions using size-exclusion chromatography (e.g., Sephadex G-15).
-
Quantification: Quantify the purified pyoverdine spectrophotometrically by measuring the absorbance at around 400 nm.
Structural Elucidation and Allo-Threonine Identification
dot
Caption: Experimental workflow for the structural elucidation of an allo-threonine containing peptide.
This protocol is a general guide for determining the stereochemistry of amino acids, including allo-threonine, in a peptide.
-
Acid Hydrolysis: Hydrolyze the purified peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives.
-
RP-HPLC Analysis: Separate the diastereomeric derivatives by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Comparison with Standards: Compare the retention times of the derivatives from the peptide hydrolysate with those of derivatized authentic standards of L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine to determine the stereochemistry of the threonine isomer in the peptide.
Signaling Pathways and Cellular Responses
While allo-threonine-containing peptides like lysobactin directly inhibit enzymatic pathways, their action on the bacterial cell wall elicits a complex cellular stress response.
Bacterial Cell Wall Stress Response
Inhibition of peptidoglycan synthesis by agents like lysobactin triggers a variety of cell envelope stress response (ESR) systems in bacteria. These systems act to sense damage to the cell wall and initiate a transcriptional program to mitigate the stress and repair the damage. In Gram-positive bacteria, two-component systems (TCS) and extracytoplasmic function (ECF) σ factors are key players in this response.
dot
Caption: Signaling pathway of the bacterial cell wall stress response induced by lysobactin.
Conclusion
The natural occurrence of allo-threonine in peptides is a testament to the chemical ingenuity of microorganisms. These non-standard peptides, with their potent biological activities, represent promising leads for the development of new therapeutic agents. A thorough understanding of their biosynthesis, mechanism of action, and the experimental techniques used to study them is crucial for harnessing their full potential in drug discovery and development. This guide provides a foundational overview for researchers and scientists venturing into this exciting area of natural product chemistry and biology.
References
- 1. Pyoverdine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]
- 3. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Lysobactin, a novel antibacterial agent produced by Lysobacter sp. I. Taxonomy, isolation and partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Biology of Non-Ribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural aspects of non-ribosomal peptide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - DE [thermofisher.com]
An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-allo-Thr(tBu)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of the non-proteinogenic amino acid D-allo-threonine. Its unique stereochemistry and protected functional groups necessitate a thorough understanding of its solubility and stability to ensure successful peptide synthesis and purification. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents used in SPPS and its stability under various conditions. Detailed experimental protocols for solubility and stability assessment, along with workflows for its use in peptide synthesis, are presented.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, favored for its base-lability which allows for mild deprotection conditions. The tert-butyl (tBu) group is employed as an acid-labile side-chain protecting group for the hydroxyl function of threonine, preventing unwanted side reactions during peptide elongation. D-amino acids are increasingly incorporated into peptide-based therapeutics to enhance proteolytic stability and modulate biological activity. D-allo-threonine, a diastereomer of D-threonine, offers unique conformational properties to synthetic peptides.
A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use. Inadequate solubility can lead to poor coupling efficiencies and the generation of deletion sequences, while instability can result in the formation of impurities that complicate purification and compromise the integrity of the final peptide.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 170643-02-4 | [1] |
| Molecular Formula | C23H27NO5 | [1] |
| Molecular Weight | 397.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not consistently reported | |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [2] |
| Storage (in Solvent) | -80°C for up to 6 months, -20°C for up to 1 month | [1] |
Solubility
The solubility of this compound is critical for its handling and use in SPPS. Like most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis and is poorly soluble in aqueous solutions.
Qualitative Solubility
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Common solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Alternative to DMF, may offer better solvation for some sequences. |
| Dichloromethane (DCM) | Soluble | Often used for resin washing and some coupling reactions. |
| Dimethyl sulfoxide (DMSO) | Soluble | High dissolving power, useful for preparing stock solutions. |
| Acetonitrile (ACN) | Sparingly Soluble | Used in HPLC analysis, less common as a primary synthesis solvent. |
| Water | Insoluble | Fmoc-amino acids are generally not soluble in aqueous media. |
| Methanol (MeOH) | Sparingly Soluble | |
| Ethyl Acetate (EtOAc) | Sparingly Soluble |
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a method to determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 20 mg) into a vial.
-
Add a known volume of the solvent (e.g., 1 mL).
-
Vortex the mixture vigorously for 2 minutes.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., ACN/water mixture) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve based on peak area versus concentration.
-
Inject the diluted sample supernatant and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at that temperature.
-
Stability
The stability of this compound is influenced by pH, temperature, and light. The two primary points of lability are the Fmoc group and the tert-butyl ether linkage.
pH Stability
-
Acidic Conditions: The Fmoc group is stable under acidic conditions. The tert-butyl ether protecting group is labile to strong acids like trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin.[3] It is generally stable to the milder acidic conditions that might be encountered during some coupling reactions.
-
Basic Conditions: The Fmoc group is highly labile to basic conditions and is typically removed using a 20% solution of piperidine in DMF. The tert-butyl ether is stable under these conditions, which is the basis of the Fmoc/tBu orthogonal protection strategy in SPPS.[3]
-
Neutral Conditions: The compound is relatively stable at neutral pH.
Thermal Stability
Prolonged exposure to high temperatures should be avoided. While stable at room temperature for short periods, long-term storage should be at reduced temperatures (-20°C or -80°C) to prevent degradation.[1]
Photostability
As with many organic molecules, prolonged exposure to UV light should be minimized to prevent potential degradation. Amber vials are recommended for storage of solutions.
Chiral Stability
The stereochemical integrity of the α-carbon is crucial. Under standard SPPS conditions, the risk of racemization at the α-carbon is low. However, prolonged exposure to strong bases or elevated temperatures during activation and coupling could potentially lead to some degree of epimerization.
Experimental Protocol for Stability Assessment by HPLC
This protocol allows for the monitoring of the degradation of this compound under specific stress conditions.
Materials:
-
This compound
-
Solutions for stress testing (e.g., 20% piperidine in DMF, 50% TFA in DCM, purified water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water with 0.1% TFA
-
Thermostatted agitator/incubator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ACN).
-
For each stress condition, dilute the stock solution with the respective stress agent to a final concentration suitable for HPLC analysis.
-
Prepare a control sample diluted with the storage solvent.
-
-
Stress Conditions:
-
Acidic: Incubate the sample in 50% TFA in DCM at room temperature.
-
Basic: Incubate the sample in 20% piperidine in DMF at room temperature.
-
Neutral: Incubate the sample in purified water at room temperature.
-
Thermal: Incubate a solution of the compound in DMF at an elevated temperature (e.g., 50°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each stress condition.
-
If necessary, quench the reaction (e.g., neutralize the acidic or basic sample).
-
Inject the samples onto the HPLC system.
-
-
HPLC Analysis:
-
Use a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 20 minutes).
-
Monitor the chromatogram at a suitable wavelength (e.g., 265 nm) for the disappearance of the main peak and the appearance of degradation products.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point.
-
Role in Signaling Pathways
While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized as important signaling molecules, particularly in the nervous and endocrine systems.[4][5] D-serine and D-aspartate, for example, are known to act as neurotransmitters by modulating the activity of N-methyl-D-aspartate (NMDA) receptors.[4] Although a specific signaling role for D-allo-threonine has not been extensively characterized, its structural similarity to other D-amino acids suggests potential interactions with biological targets. The incorporation of D-allo-threonine into peptides can also influence their conformation and interaction with receptors, making it a valuable tool in drug discovery.
Experimental Workflow for SPPS
The following workflow outlines the key steps for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.
Conclusion
This compound is a valuable reagent for the synthesis of peptides with unique structural and biological properties. A thorough understanding of its solubility in common SPPS solvents and its stability profile is essential for its successful application. This guide provides the necessary theoretical background and practical experimental protocols to enable researchers to confidently handle and utilize this important building block in their peptide synthesis endeavors. By following the outlined procedures for solubility and stability assessment, and by adhering to the established workflows for SPPS, scientists can optimize their synthetic strategies and achieve higher yields of pure, well-characterized peptides containing D-allo-threonine.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-allo-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide synthesis, prized for its mild reaction conditions and versatility.[1] This document provides a detailed protocol for the incorporation of the non-canonical amino acid, Fmoc-D-allo-Thr(tBu)-OH, into a growing peptide chain. The D-allo-threonine residue, a stereoisomer of the naturally occurring L-threonine, can be critical for creating peptides with unique conformations and enhanced biological stability.
The protocol leverages the standard Fmoc/tBu orthogonal protection scheme.[2] The Nα-Fmoc group is labile to mild bases like piperidine, while the tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl is stable to these conditions but is readily removed with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[3][4] Due to the steric hindrance of the D-allo configuration and the bulky tBu group, special considerations for coupling conditions are necessary to ensure high efficiency and minimize racemization.[5][6]
Experimental Protocols
This section details the manual protocol for incorporating this compound into a peptide sequence. The procedure is based on a 0.1 mmol synthesis scale.
1. Resin Preparation and Swelling
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids, 0.1 mmol) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~5 mL) to the resin.
-
Agitate the resin using a shaker or gentle nitrogen bubbling for 30-60 minutes to ensure complete swelling.[2]
-
Drain the DMF from the vessel.
2. Nα-Fmoc Group Deprotection
-
Add a solution of 20% piperidine in DMF (v/v, ~5 mL) to the swollen resin.[7][8]
-
Agitate the mixture for 5-7 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete Fmoc removal.
-
Drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[7]
3. Coupling of this compound
Due to the steric hindrance of this compound, a powerful coupling strategy and potentially longer reaction times or double coupling may be required.
3.1. Amino Acid Activation and Coupling
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and a suitable coupling agent (e.g., HBTU, 3.95 eq., 0.395 mmol) in DMF (~2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
3.2. Monitoring and Double Coupling
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress. A positive (blue) test indicates incomplete coupling.
-
If the Kaiser test is positive after the initial coupling time, drain the vessel, wash with DMF, and repeat the coupling step (double coupling) with a freshly prepared activated amino acid solution.
4. Capping (Optional)
If the Kaiser test remains positive after double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) to the resin.
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
5. Final Cleavage and Deprotection
This step cleaves the completed peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from D-allo-threonine.[4]
-
Wash the peptidyl-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail. A standard cocktail is Reagent K or a mixture of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[4][9] TIS acts as a scavenger to trap the reactive tBu cations.[9]
-
Add the cleavage cocktail to the dry resin (~5 mL per 0.1 g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[4]
-
Filter the solution to separate the resin, collecting the filtrate which contains the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether (MTBE) (approx. 10 times the volume of the TFA solution).[4] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with cold ether twice, and dry the crude peptide under vacuum.
Data Presentation
The choice of coupling reagent is critical for efficiently incorporating sterically hindered amino acids like this compound. Below is a summary of commonly used reagents and typical performance metrics.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Additive | Base Required | Typical Coupling Time | Relative Efficacy for Hindered Residues |
| DIC (Diisopropylcarbodiimide) | HOBt or OxymaPure | None / DIPEA | 2 - 6 hours | Moderate to High |
| HBTU / HATU | None | DIPEA / NMM | 1 - 4 hours | High to Very High |
| PyBOP / PyAOP | None | DIPEA / NMM | 1 - 4 hours | Very High |
Data compiled from established SPPS knowledge.[5][10][11] Actual times and efficacy may vary based on the specific peptide sequence.
Table 2: Representative Quantitative Data for a Model Peptide
This table presents expected outcomes for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-D-allo-Thr-Leu) incorporating this compound.
| Parameter | Method | Expected Result |
| Coupling Efficiency | Kaiser Test after each cycle | Negative (colorless) |
| Crude Peptide Purity | RP-HPLC (220 nm) | >70% |
| Overall Yield | Gravimetric (post-purification) | 25-40% |
| Final Purity | RP-HPLC (220 nm, post-purification) | >95% |
| Identity Confirmation | Mass Spectrometry (MALDI-TOF or ESI-MS) | Observed mass matches theoretical mass |
These values are representative and can be influenced by the peptide sequence, scale, and purification strategy.
Mandatory Visualizations
SPPS Workflow Diagram
The following diagram illustrates the cyclical process of solid-phase peptide synthesis for the incorporation of a single Fmoc-protected amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. bachem.com [bachem.com]
Application Notes and Protocols for the Incorporation of FMOC-D-Allo-THR(TBU)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid FMOC-D-Allo-THR(TBU)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to facilitate the synthesis of peptides containing this unique building block for research and drug development purposes.
Introduction
This compound is a protected derivative of D-allo-threonine, a stereoisomer of D-threonine. The incorporation of such non-natural amino acids into peptide sequences can significantly impact their conformational properties, proteolytic stability, and biological activity. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function is labile to strong acids, making it compatible with the widely used Fmoc/tBu orthogonal protection strategy in SPPS.
This document outlines the key considerations and detailed protocols for the efficient coupling of this compound, potential side reactions, and final cleavage and deprotection steps.
Key Characteristics of this compound
| Property | Description |
| Structure | N-α-Fmoc protected D-allo-threonine with a tBu-protected side-chain hydroxyl group. |
| Molecular Weight | 397.46 g/mol [1] |
| Stereochemistry | (2R, 3S) configuration. |
| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |
| Application | Introduction of a sterically constrained, non-natural amino acid to modulate peptide structure and function. |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.
-
Select a suitable resin compatible with Fmoc chemistry (e.g., Rink Amide for peptide amides, Wang or 2-Chlorotrityl chloride resin for peptide acids).
-
Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.
-
If starting with a pre-loaded resin, proceed to Fmoc deprotection. If using a non-loaded resin, perform the loading of the first amino acid according to standard protocols.
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step.
Caption: Workflow for the Fmoc deprotection step in SPPS.
Protocol:
-
Drain the solvent from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Due to the steric hindrance of the β-methyl group and the tBu protecting group, the coupling of this compound may require optimized conditions for high efficiency.
Caption: General workflow for the activation and coupling of an amino acid in SPPS.
Recommended Coupling Conditions:
For sterically hindered amino acids like this compound, stronger coupling reagents and potentially longer reaction times are recommended to ensure complete acylation.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Notes |
| HATU | 1 : 0.95 : 2 | 1 - 4 hours | Highly efficient for hindered couplings. Lower risk of racemization compared to HBTU.[2] |
| HCTU | 1 : 1 : 2 | 1 - 4 hours | Similar to HATU, very effective for difficult couplings. |
| DIC/OxymaPure | 1 : 1 : - | 2 - 6 hours | A cost-effective option with a low risk of racemization.[3][4] May require longer reaction times. |
| PyBOP | 1 : 1 : 2 | 1 - 4 hours | Effective for sterically demanding couplings.[5] |
Protocol:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for the recommended coupling time.
-
Perform a Kaiser test (or other appropriate test for secondary amines if the preceding residue is proline) to monitor the reaction completion. A negative test indicates a complete coupling.
-
If the coupling is incomplete, a second coupling step (double coupling) is recommended.
-
After complete coupling, wash the resin thoroughly with DMF.
The final step involves cleaving the peptide from the solid support and removing the side-chain protecting groups, including the tBu group from the D-allo-threonine residue.
Cleavage Cocktail Selection:
The choice of cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cys, Met, or Trp, scavengers are essential to prevent side reactions.
| Reagent Cocktail | Composition | Application |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | General purpose, good for Trp-containing peptides.[6] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides with Cys, Met, Trp, and Tyr.[6] |
| Standard TFA | TFA/Water/TIPS (95:2.5:2.5) | Suitable for simple peptides without sensitive residues. |
Protocol:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Prepare the appropriate cleavage cocktail.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide from the combined filtrates by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Potential Side Reactions and Mitigation
Due to steric hindrance, incomplete coupling is a primary concern.
-
Mitigation:
-
Use highly efficient coupling reagents like HATU or HCTU.[2]
-
Increase the coupling time.
-
Perform a double coupling.
-
Consider microwave-assisted synthesis to enhance reaction kinetics.
-
The risk of racemization (epimerization at the α-carbon) is a general concern in peptide synthesis, especially for hindered amino acids.
-
Mitigation:
-
Use of carbodiimide-based reagents like DIC with additives such as OxymaPure is known to minimize racemization.[3][4]
-
Uronium/aminium reagents like HATU generally exhibit low levels of racemization.[4]
-
Avoid prolonged pre-activation times.
-
Use of weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA can reduce racemization in sensitive cases.[3]
-
Racemization Tendency of Common Coupling Reagents:
| Coupling Reagent | Racemization Potential |
| HATU/HOAt | Low |
| HCTU/6-Cl-HOBt | Low |
| DIC/OxymaPure | Very Low[7] |
| PyBOP | Low to Moderate |
| HBTU/HOBt | Moderate |
The tBu cation generated during the deprotection of the D-allo-threonine side chain can lead to alkylation of sensitive residues like Trp or Met.
-
Mitigation:
-
Always use a scavenger cocktail during TFA cleavage. Triisopropylsilane (TIPS) is an effective scavenger for tBu cations.[8]
-
Characterization
The final purified peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To verify the molecular weight of the desired peptide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with careful optimization of coupling conditions. By employing potent coupling reagents, extended reaction times, and appropriate monitoring, researchers can effectively synthesize peptides containing this unique amino acid. The protocols and data provided in these application notes serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development.
References
Application Notes and Protocols for the Efficient Coupling of Fmoc-D-allo-Thr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the cornerstone of modern peptide chemistry.[1][2] However, the incorporation of certain amino acids presents significant synthetic challenges. Fmoc-D-allo-Thr(tBu)-OH is a prime example of a "difficult" residue due to substantial steric hindrance from its β-methyl group, the bulky tert-butyl (tBu) side-chain protecting group, and its allo stereochemistry. Inefficient coupling of such residues can lead to low yields and the formation of deletion sequences, complicating purification and compromising the integrity of the final peptide.[3]
These application notes provide a comprehensive guide to selecting the optimal coupling reagents and conditions for the successful incorporation of this compound. Detailed protocols for recommended methods are provided to assist researchers in overcoming the challenges associated with this sterically hindered amino acid.
Application Notes
Understanding the Challenge: Steric Hindrance
The primary obstacle in coupling this compound is the steric bulk surrounding the α-carboxyl group. This bulkiness slows down the kinetics of amide bond formation. Therefore, standard coupling conditions may not be sufficient to drive the reaction to completion, necessitating the use of highly reactive coupling reagents and optimized protocols.[3][4] Strategies often involve using more potent activators, extending reaction times, increasing temperature, or performing a second coupling (double coupling).[5][6]
Selecting an Appropriate Coupling Reagent
The choice of coupling reagent is critical for acylating a sterically hindered amino group on the resin with the bulky this compound. Reagents are typically categorized into two main classes: carbodiimides and aminium/uronium/phosphonium salts.
-
Aminium/Uronium Salts: This class of reagents, which includes HATU, HBTU, HCTU, and COMU, forms highly reactive activated esters.[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms a highly reactive OAt ester, making it exceptionally efficient for difficult couplings, including those involving N-methylated or other hindered amino acids.[7][8] It is often considered a gold standard for challenging sequences.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with coupling efficiency comparable or superior to HATU.[5][7] It is based on OxymaPure, which makes it a safer alternative to benzotriazole-based reagents like HATU and HBTU, as it avoids the formation of potentially explosive byproducts.[5] Its enhanced solubility and stability are also advantageous.[5][9]
-
-
Carbodiimides:
-
DIC/Oxyma: The combination of N,N'-Diisopropylcarbodiimide (DIC) with an additive such as Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a powerful, cost-effective, and widely used system.[10][11] Oxyma acts as a catalyst and racemization suppressant, and its performance is comparable to that of HOAt in many cases.[8][12] The DIC/Oxyma system is particularly noted for its ability to minimize epimerization.[13]
-
Key Experimental Parameters
-
Equivalents and Concentration: For hindered residues, using a higher excess of the amino acid and coupling reagents (typically 3–5 equivalents relative to the resin loading) is recommended. The concentration of the activated amino acid should also be kept high to favor the reaction kinetics.[4]
-
Reaction Time and Temperature: Extended coupling times (60 minutes to several hours) are often necessary.[4][5] Monitoring the reaction with a qualitative test (e.g., Ninhydrin test) is crucial to ensure completion. If the coupling remains incomplete, a second coupling with a fresh solution of activated amino acid should be performed. The use of microwave energy can dramatically shorten reaction times (e.g., 5-20 minutes at elevated temperatures) and drive difficult couplings to completion.[6][14]
-
Base Selection: The most common base used is N,N-Diisopropylethylamine (DIPEA). However, for residues prone to racemization, a weaker, more sterically hindered base like 2,4,6-collidine may be beneficial.[7][14]
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for this compound
| Reagent Combination | Equivalents (AA:Reagent:Base) | Typical Coupling Time (RT) | Relative Efficiency & Purity | Key Considerations |
| HATU / DIPEA | 4 : 3.9 : 8 | 1 - 2 hours | Very High. Excellent for hindered residues.[8] | Gold standard for difficult couplings. Higher cost. Potential for guanidinylation of the N-terminus if reagent is in excess.[7] |
| COMU / DIPEA | 4 : 4 : 8 | 30 - 90 minutes | Very High. Comparable or superior to HATU.[5][7] | Safer alternative to benzotriazole reagents.[5] Excellent solubility and low racemization.[5][9] |
| DIC / OxymaPure | 4 : 4 : - | 1 - 3 hours | High. Robust and effective method.[8][10] | Cost-effective. Known for low racemization.[13] The urea byproduct is soluble in standard wash solvents. |
Experimental Protocols
Prerequisites for all Protocols:
-
The peptide synthesis resin should be properly swelled in DMF for at least 30 minutes.
-
The N-terminal Fmoc group of the resin-bound peptide must be removed (e.g., using 20% piperidine in DMF) and the resin thoroughly washed with DMF prior to the coupling step.
-
All reagents should be of high quality and solvents should be anhydrous.
Protocol 1: High-Efficiency Coupling using COMU
This protocol is recommended for achieving high coupling efficiency with minimal side reactions.
-
Reagent Preparation (0.1 mmol scale):
-
In a clean vial, dissolve this compound (0.4 mmol, 4 eq.).
-
Add COMU (0.4 mmol, 4 eq.).
-
Add DMF (e.g., 2 mL) to fully dissolve the solids.
-
-
Activation and Coupling:
-
To the vial containing the amino acid and COMU, add DIPEA (0.8 mmol, 8 eq.).
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 60-120 minutes. For particularly difficult sequences, a double coupling is recommended.[5]
-
-
Washing and Monitoring:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Perform a ninhydrin test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step (double coupling).
-
Protocol 2: Robust and Cost-Effective Coupling using DIC/OxymaPure
This protocol provides a reliable and economical method for incorporating the hindered residue.
-
Reagent Preparation (0.1 mmol scale):
-
In a clean vial, dissolve this compound (0.4 mmol, 4 eq.) and OxymaPure (0.4 mmol, 4 eq.) in DMF (e.g., 2 mL).
-
-
Activation and Coupling:
-
To the vial, add DIC (0.4 mmol, 4 eq.).
-
Allow the solution to pre-activate for 1-2 minutes at room temperature.[10]
-
Add the activated solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 1 to 3 hours.
-
-
Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and the diisopropylurea byproduct.
-
Perform a ninhydrin test to confirm reaction completion. If the test is positive, a second coupling may be required.
-
Mandatory Visualization
SPPS Coupling Workflow Diagram
The following diagram illustrates the logical workflow for a single coupling cycle of a sterically hindered amino acid like this compound in Fmoc-SPPS.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound is highly dependent on the use of powerful coupling reagents and optimized reaction conditions. High-efficiency aminium/uronium reagents such as COMU and HATU are strongly recommended for achieving high yields and purity, with COMU offering a superior safety profile. The DIC/Oxyma system stands as a robust and economical alternative that excels in suppressing racemization. For all methods, careful monitoring of the reaction's completion is essential, and researchers should be prepared to employ extended reaction times or double coupling strategies to ensure the desired peptide is synthesized with high fidelity.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. digital.csic.es [digital.csic.es]
- 10. benchchem.com [benchchem.com]
- 11. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Fmoc Deprotection of D-allo-Threonine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing non-standard amino acids is a critical aspect of modern drug discovery and development. D-allo-threonine, a stereoisomer of L-threonine, is of significant interest due to its potential to introduce unique structural constraints and metabolic stability to peptide-based therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group. However, the deprotection of the Fmoc group from sterically hindered amino acids, such as D-allo-threonine, can be challenging and may lead to incomplete reactions and the formation of deletion sequences.[1] This application note provides a detailed protocol for the efficient Fmoc deprotection from peptides containing D-allo-threonine, along with troubleshooting strategies for common issues.
Challenges in Fmoc Deprotection of D-allo-Threonine
The primary challenge in the Fmoc deprotection of D-allo-threonine arises from steric hindrance. The presence of the β-hydroxyl group and the specific stereochemistry of D-allo-threonine can impede the access of the base, typically piperidine, to the acidic proton on the fluorene ring system. This can result in incomplete deprotection, requiring harsher conditions or extended reaction times, which in turn may lead to undesirable side reactions.[1][2]
Potential side reactions include:
-
Deletion Sequences: Incomplete Fmoc removal prevents the subsequent amino acid from coupling, leading to peptides lacking one or more residues.[1]
-
Lactone Formation: Amino acids with hydroxyl groups, like threonine, can undergo intramolecular cyclization to form lactones, although this is more commonly associated with acidic conditions.[2][3]
-
Peptide Aggregation: Sequences containing sterically hindered and hydrophobic amino acids can be prone to aggregation on the solid support, further hindering reagent access.[4][5]
Recommended Protocols for Fmoc Deprotection
Based on standard practices for sterically hindered amino acids, the following protocols are recommended for the Fmoc deprotection of D-allo-threonine containing peptides. Optimization may be required depending on the specific peptide sequence and the position of the D-allo-threonine residue.
Standard Protocol
This protocol is a starting point and is often sufficient for single incorporations of D-allo-threonine in non-aggregating sequences.
| Parameter | Condition |
| Deprotection Reagent | 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) |
| Reaction Time | 1 x 10-20 minutes or 2 x 5-10 minutes |
| Temperature | Room Temperature |
| Washes | 5-6 washes with DMF after deprotection |
Enhanced Protocol for Difficult Sequences
For peptides where D-allo-threonine is C-terminal to another hindered residue or within a sequence prone to aggregation, a more robust protocol is recommended.
| Parameter | Condition |
| Deprotection Reagent | 20-30% (v/v) Piperidine in DMF |
| Reaction Time | 2 x 10-15 minutes |
| Temperature | Room Temperature (may be increased to 30-35°C if necessary) |
| Washes | 5-6 washes with DMF after deprotection |
Alternative Deprotection Reagents
In cases of severe steric hindrance or aggregation, alternative deprotection reagents can be employed.
| Reagent | Concentration & Solvent | Reaction Time | Considerations |
| DBU / Piperazine | 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) Piperazine in DMF | 2 x 2-5 minutes | DBU is a stronger, non-nucleophilic base; piperazine acts as the dibenzofulvene scavenger.[6][7] May increase the risk of side reactions with sensitive residues. |
| 4-Methylpiperidine | 20% (v/v) in DMF | 1 x 10-20 minutes | A less toxic alternative to piperidine with similar efficacy.[8][9] |
Experimental Protocol: Manual Fmoc Deprotection
This protocol describes a manual procedure for the Fmoc deprotection of a peptide-resin containing D-allo-threonine.
Materials:
-
Fmoc-protected peptide-resin in a reaction vessel
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to deprotection.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection:
-
Add the deprotection solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture gently at room temperature for the specified time (e.g., 10 minutes).
-
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (Recommended):
-
Add a fresh aliquot of the deprotection solution to the resin.
-
Agitate for the specified time (e.g., 10 minutes).
-
-
Final Washes:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzofulvene-piperidine adduct.
-
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Monitoring Deprotection Efficiency
It is crucial to monitor the completeness of the Fmoc deprotection to avoid the accumulation of deletion peptides.
-
Kaiser Test (Ninhydrin Test): A qualitative test to detect the presence of free primary amines. A positive result (dark blue beads/solution) indicates successful deprotection. Note that this test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[10]
-
UV-Vis Spectroscopy: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm. By collecting the filtrate during the deprotection step, the amount of Fmoc group removed can be quantified.[11]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Negative Kaiser Test) | Steric hindrance from D-allo-threonine and/or adjacent residues. Peptide aggregation. | Increase reaction time. Perform a second deprotection step. Use the enhanced protocol or an alternative deprotection reagent. Consider microwave-assisted synthesis to disrupt aggregation.[12] |
| Formation of Deletion Peptides | Incomplete deprotection in the previous cycle. | Optimize the deprotection protocol for the specific "difficult" coupling. Double couple the subsequent amino acid. |
| Poor Yield | Peptide aggregation leading to poor reagent accessibility for both deprotection and coupling. | Use chaotropic salts (e.g., 0.8 M NaClO₄ in DMF) during washes to disrupt secondary structures.[12] Switch to a more hydrophilic resin (e.g., PEG-based). |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for Fmoc deprotection of peptide-resin.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Conditions for tert-butyl (tBu) Side Chain Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical conditions required for the deprotection of tert-butyl (tBu) side chains, a critical step in chemical synthesis, particularly in the context of peptide and medicinal chemistry. This document details various deprotection strategies, presents quantitative data for comparison, and offers detailed experimental protocols for key methodologies.
Introduction
The tert-butyl (tBu) group is a widely utilized protecting group for the side chains of various amino acids, including aspartic acid, glutamic acid, serine, threonine, and tyrosine, in Fmoc-based solid-phase peptide synthesis (SPPS). Its stability under the basic conditions used for Fmoc group removal and its lability to strong acids make it an invaluable tool. The selection of the appropriate deprotection conditions is paramount to ensure high yield and purity of the final product, minimizing potential side reactions.
The primary mechanism of tBu group removal is acid-catalyzed cleavage, which generates a stable tert-butyl cation.[1][2] This carbocation is highly reactive and can lead to undesired alkylation of sensitive residues such as tryptophan, methionine, and cysteine if not effectively quenched by scavengers.[3] Consequently, deprotection is typically carried out using a "cleavage cocktail" containing a strong acid and one or more scavenger reagents.
Factors Influencing tBu Side Chain Deprotection
Several factors influence the efficiency and outcome of the tBu deprotection reaction:
-
Acid Strength: Stronger acids lead to faster cleavage. Trifluoroacetic acid (TFA) is the most common acid used for this purpose.[1]
-
Scavengers: The choice and concentration of scavengers are critical for preventing side reactions. Common scavengers include water, triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[3][4]
-
Reaction Time and Temperature: Deprotection is typically carried out at room temperature. The reaction time needs to be optimized to ensure complete removal of the protecting groups without causing degradation of the target molecule.[5]
-
Amino Acid Composition: The presence of sensitive amino acids in a peptide sequence necessitates the use of specific scavenger cocktails to prevent side reactions.[3]
-
Alternative Reagents: While TFA is standard, other acidic reagents and Lewis acids can also be employed for tBu deprotection, sometimes offering milder conditions or different selectivity.
Quantitative Data on Deprotection Conditions
The following tables summarize quantitative data for various tBu deprotection conditions, providing a basis for comparison and selection of the appropriate methodology.
Table 1: Trifluoroacetic Acid (TFA)-Based Deprotection Cocktails
| Cleavage Cocktail Composition (v/v/v) | Target Residues/Application | Reaction Time (hours) | Temperature | Efficacy/Notes |
| TFA / TIS / H₂O (95:2.5:2.5) | General purpose, for peptides without sensitive residues.[4] | 1.5 - 2 | Room Temp | Suitable for most standard peptides.[4] |
| TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) (Reagent K) | Peptides with sensitive residues (Trp, Met, Cys).[4] | 2 - 4 | Room Temp | Effective in minimizing a range of acid-catalyzed side reactions.[5] |
| TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) then add TFA to 80% | Peptides prone to S-tert-butylation of Cysteine.[5] | 0.5 then 2.5 | Room Temp | Two-step procedure to mitigate S-tBu side reaction.[5] |
| TFA / Thioanisole / 1,2-Ethanedithiol / Anisole (90:5:3:2) (Reagent R) | Peptides with Arg(Mtr) or Arg(Pmc) groups.[6] | 2 - 8 | Room Temp | Preferred for complex peptides with sensitive functionalities.[6] |
Table 2: Alternative (Non-TFA) Deprotection Reagents
| Reagent | Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Notes |
| FeCl₃ (1.5 equiv) | tert-butyl ester | Dichloromethane | 1 hour | Room Temp | High | Mild, cost-effective, and compatible with Fmoc chemistry.[7] |
| ZnBr₂ (2 equiv) | N-Boc-protected secondary amine | Dichloromethane | ~4 hours | Room Temp | 82% | Mild and selective for N-Boc deprotection. |
| ZnBr₂ (5 equiv) | tert-butyl ether | Dichloromethane | Not specified | Not specified | 78-82% | Cleaves t-butyl ethers.[8] |
| 0.1 N HCl in Hexafluoroisopropanol (HFIP) | tBu esters and ethers, Boc, Trt, Pbf groups | HFIP | Rapid | Room Temp | Clean and rapid | A TFA-free cleavage method.[9][10] |
| Magic Blue (MB•+) and Triethylsilane | tBu esters, ethers, carbonates, and carbamates | Acetonitrile | 1 hour | Room Temp | Up to 95% | Mild, catalytic deprotection.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of tBu deprotection and a general experimental workflow.
Caption: Acid-catalyzed deprotection of a tBu-protected substrate.
Caption: General experimental workflow for tBu deprotection in SPPS.
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard TFA Cleavage for Peptides
This protocol is suitable for most peptides that do not contain highly sensitive amino acid residues.[4]
Materials:
-
tBu-protected peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[4]
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).
-
Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues such as tryptophan, methionine, or cysteine.[4]
Materials:
-
tBu-protected peptidyl-resin
-
Reagent K: TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Prepare Reagent K fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add Reagent K to the resin.
-
Gently agitate the mixture at room temperature for 2 to 4 hours.[4]
-
Filter the cleavage mixture away from the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE (approximately 10 times the volume).
-
Pellet the peptide via centrifugation.
-
Decant the supernatant.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.
Protocol 3: FeCl₃-Mediated Deprotection of tert-Butyl Esters
This protocol provides a mild, non-TFA-based method for the deprotection of tert-butyl esters.[7]
Materials:
-
tert-Butyl ester substrate
-
Anhydrous Ferric Chloride (FeCl₃)
-
Dichloromethane (DCM)
-
Water
-
Standard laboratory glassware for reaction and workup
Procedure:
-
Dissolve the tert-butyl ester (1 mmol) in 2 mL of dichloromethane in a round-bottom flask.
-
Add 1.5 equivalents of anhydrous FeCl₃ to the stirred solution at room temperature.
-
Stir the reaction for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Conclusion
The successful deprotection of tert-butyl side chains is a critical determinant of the overall success of a synthetic strategy. While TFA-based cocktails remain the industry standard, a thorough understanding of the factors influencing the reaction and the availability of alternative methods provides the modern chemist with a versatile toolkit. The quantitative data and detailed protocols provided in these application notes are intended to guide researchers in selecting and implementing the optimal deprotection strategy for their specific needs, ultimately leading to higher yields and purities of their target molecules.
References
- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transprotection of silyl ethers of nucleosides in FeCl3 based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptides Containing D-allo-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks can introduce unique structural and functional properties, leading to peptides with enhanced stability, increased potency, and improved pharmacokinetic profiles. One such unnatural amino acid of significant interest is D-allo-threonine (D-allo-Thr), a stereoisomer of the naturally occurring L-threonine. Its distinct stereochemistry can profoundly influence peptide conformation and resistance to enzymatic degradation.
These application notes provide a comprehensive guide to the synthesis of peptides containing D-allo-threonine using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for the synthesis, cleavage, purification, and characterization of a model peptide are presented to facilitate the successful incorporation of this and other sterically hindered unnatural amino acids into target peptides.
Protecting Group Strategy for D-allo-Threonine
The successful incorporation of D-allo-threonine into a growing peptide chain via SPPS necessitates the use of appropriate protecting groups to prevent unwanted side reactions. The most common and effective strategy for Fmoc-based SPPS is the use of a tert-butyl (tBu) group for the side-chain hydroxyl moiety.
-
α-Amino Group: Protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Side-Chain Hydroxyl Group: Protected with the acid-labile tert-butyl (tBu) group.
This orthogonal protection scheme ensures that the side-chain protecting group remains intact during the repetitive piperidine-mediated Fmoc deprotection steps and is efficiently removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support. The key building block for this strategy is Fmoc-D-allo-Thr(tBu)-OH .
Coupling Strategies for Sterically Hindered Amino Acids
D-allo-threonine, with its β-methyl group, presents a degree of steric hindrance that can impede efficient amide bond formation. Therefore, the choice of coupling reagent is critical to achieving high coupling yields and minimizing racemization. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient for such sterically demanding couplings.
More potent activating reagents are recommended. These reagents typically form highly reactive esters that facilitate acylation of the N-terminal amine. A comparative summary of commonly used coupling reagents for hindered amino acids is provided below.
Table 1: Comparison of Coupling Reagents for Hindered Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Additive | Typical Equivalents (Amino Acid/Reagent/Base) | Typical Coupling Time | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | HOAt | 3-5 / 3-5 / 6-10 | 1-4 hours | High coupling efficiency, low racemization | Higher cost |
| HBTU | Uronium/Aminium Salt | HOBt | 3-5 / 3-5 / 6-10 | 1-4 hours | Good efficiency, widely used | Can be less effective than HATU for severely hindered couplings |
| HCTU | Uronium/Aminium Salt | 6-Cl-HOBt | 3-5 / 3-5 / 6-10 | 1-4 hours | More reactive than HBTU, good for difficult couplings[1] | Higher cost than HBTU |
| COMU | Uronium/Aminium Salt | OxymaPure | 3-5 / 3-5 / 6-10 | 30 min - 2 hours | High reactivity, safer byproducts, good solubility[2] | Relatively newer, may be more expensive |
| PyAOP | Phosphonium Salt | HOAt | 3-5 / 3-5 / 6-10 | 1-4 hours | Very effective for hindered and N-methyl amino acids | Can be more expensive |
Experimental Workflow
The overall workflow for the synthesis of a peptide containing D-allo-threonine follows the standard steps of Fmoc-SPPS. A schematic representation of this process is provided below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Solid-Phase Synthesis of a Model Peptide Containing D-allo-Threonine
This protocol describes the manual synthesis of a model pentapeptide, H-Tyr-Ala-D-allo-Thr-Phe-Gly-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)
-
Fmoc-Gly-OH
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in the synthesis vessel.
-
Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in 1.5 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 2 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (optional). A negative result (yellow beads) indicates a complete reaction.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the deprotection, washing, and coupling steps for the following amino acids in order:
-
Fmoc-Phe-OH
-
This compound (Note: Due to steric hindrance, use 4 equivalents of the amino acid and coupling reagent, and extend the coupling time to 4 hours).
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 x 2 mL), DCM (5 x 2 mL), and IPA (3 x 2 mL).
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
-
Cleavage and Global Deprotection:
-
Add 2 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Expected Yield: The crude yield of the peptide is typically in the range of 70-90%.
Protocol 2: Purification of the D-allo-Threonine Containing Peptide
Instrumentation and Materials:
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Purification:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide as a white, fluffy powder.
Protocol 3: Characterization of the D-allo-Threonine Containing Peptide
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 0.1% formic acid in water/acetonitrile (1:1).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the peptide on an analytical C18 column using a suitable gradient of acetonitrile in 0.1% formic acid.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the molecular weight of the peptide from the mass spectrum and compare it to the theoretical calculated mass.
-
If fragmentation data (MS/MS) is acquired, confirm the peptide sequence.
-
Table 2: Expected Mass Spectrometry Data for the Model Peptide
| Peptide Sequence | Calculated Monoisotopic Mass (M) | Observed [M+H]⁺ |
| H-Tyr-Ala-D-allo-Thr-Phe-Gly-NH₂ | 570.28 g/mol | 571.29 m/z |
Signaling Pathways and Logical Relationships
The synthesis of a peptide is a linear process with iterative cycles. This can be visualized as a logical flow.
References
Applications of Peptides Containing D-allo-Threonine in Research and Drug Development
Introduction: The incorporation of non-proteinogenic amino acids, particularly D-amino acids, into peptide structures is a well-established strategy in drug discovery to enhance therapeutic potential. D-amino acids, being the enantiomers of the naturally occurring L-amino acids, confer remarkable resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs. D-allo-threonine, a diastereomer of D-threonine, is a naturally occurring D-amino acid found in various microbial peptides, particularly in a class of cyclic lipopeptides with potent antimicrobial and antifungal activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the unique properties of D-allo-threonine-containing peptides.
Application Note 1: Antimicrobial and Antifungal Agents
A significant application of peptides containing D-allo-threonine lies in the development of novel antimicrobial and antifungal agents. Several naturally occurring cyclic lipopeptides isolated from bacteria, such as Pseudomonas and Actinoallomurus species, incorporate D-allo-threonine in their structure. These peptides exhibit potent activity against a range of pathogenic bacteria and fungi.
Examples of D-allo-Threonine-Containing Antimicrobial Peptides:
-
Amphisin, Lokisin, and Tensin: These are cyclic lipoundecapeptides produced by Pseudomonas species. They share a similar core structure, including a β-hydroxy decanoic acid tail and a peptide ring containing D-allo-threonine. Their proposed mechanism of action involves the disruption of the microbial cell membrane.
-
Allopeptimicins: This family of acylated cyclodepsipeptides, produced by Actinoallomurus species, contains two D-allo-threonine residues. They exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1]
The presence of D-allo-threonine, along with other D-amino acids and a lipid moiety, contributes to the stability and membrane-disrupting activity of these peptides, making them attractive candidates for the development of new antibiotics to combat antimicrobial resistance.
Quantitative Data: Antimicrobial Activity of Allopeptimicins
| Peptide | Target Organism | MIC (μg/mL) | Reference |
| Allopeptimicin A | Staphylococcus aureus | 0.5 - 2 | [1] |
| Allopeptimicin B | Staphylococcus aureus | 1 - 4 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-allo-Threonine-Containing Cyclic Lipopeptide (General Protocol)
This protocol outlines the general steps for the manual solid-phase peptide synthesis (SPPS) of a cyclic lipopeptide containing D-allo-threonine using Fmoc chemistry. This can be adapted for the synthesis of analogues of Amphisin, Lokisin, or Tensin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-allo-Thr-OH)
-
β-Hydroxy decanoic acid (or other fatty acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the incorporation of Fmoc-D-allo-Thr-OH.
-
Acylation with Fatty Acid: After the final amino acid has been coupled and deprotected, couple the β-hydroxy decanoic acid using the same coupling procedure as for the amino acids.
-
Cleavage from Resin:
-
Wash the acylated peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to remove the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture) and purify by reverse-phase HPLC.
-
-
Cyclization:
-
The linear lipopeptide can be cyclized in solution using a suitable coupling reagent like DPPA (diphenylphosphoryl azide) under high dilution conditions to favor intramolecular cyclization.
-
-
Characterization: Confirm the identity and purity of the final cyclic lipopeptide by mass spectrometry and analytical HPLC.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of a D-allo-threonine-containing peptide against bacteria.[2]
Materials:
-
Test peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium: Mueller-Hinton Broth (MHB) for bacteria
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Peptide Stock Solution: Dissolve the lyophilized peptide in a suitable sterile solvent (e.g., sterile water or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Peptide:
-
In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB to obtain a range of concentrations.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted peptide.
-
Controls:
-
Positive Control: Wells containing only the bacterial inoculum in MHB (no peptide).
-
Negative Control: Wells containing only MHB (no bacteria or peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 3: Proteolytic Stability Assay
This protocol provides a general method to assess the stability of a D-allo-threonine-containing peptide in the presence of proteases.
Materials:
-
Test peptide (D-allo-threonine-containing)
-
Control peptide (an all-L-amino acid analogue, if available)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a solution of the test peptide and the control peptide in the reaction buffer.
-
Add the protease solution to initiate the reaction. The final concentration of the peptide and protease should be optimized based on the specific experiment.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Quantify the amount of remaining intact peptide at each time point by measuring the peak area.
-
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life of the peptide. Compare the stability of the D-allo-threonine-containing peptide to the all-L control peptide.
Visualizations
Caption: Experimental workflow for D-allo-threonine peptides.
Caption: Proposed mechanism of antimicrobial action.
References
- 1. Allopeptimicins: unique antibacterial metabolites generated by hybrid PKS-NRPS, with original self-defense mechanism in Actinoallomurus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FMOC-D-Allo-THR(TBU)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMOC-D-Allo-THR(TBU)-OH is a protected D-amino acid derivative used in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-allo-threonine can significantly enhance the proteolytic stability and modulate the biological activity of synthetic peptides, making them attractive candidates for therapeutic drug development.[1] The tert-butyl (tBu) protecting group on the side-chain hydroxyl function prevents unwanted side reactions during peptide synthesis. This document provides detailed application notes and protocols for the efficient use of this compound in automated peptide synthesizers.
Challenges in Incorporating Threonine Derivatives
The synthesis of peptides containing sterically hindered amino acids, such as threonine derivatives, can be challenging. The bulky side groups can lead to incomplete coupling reactions and aggregation of the growing peptide chain, resulting in lower yields and purity of the final product. These "difficult sequences" often form secondary structures like β-sheets, which hinder the accessibility of the N-terminus for subsequent coupling steps.[2][3]
Recommended Strategies for Difficult Sequences
To overcome the challenges associated with threonine-containing peptides, the use of pseudoproline dipeptides is a highly effective strategy.[2][3][4] Pseudoprolines are formed from serine or threonine residues and introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures and improving solvation of the peptide chain.[2][4] This leads to more efficient coupling and higher purity of the crude peptide. While this compound is a monomer, understanding the principles of pseudoproline use can inform strategies for optimizing its incorporation.
Experimental Protocols
The following protocols are provided as a guideline for the use of this compound in automated peptide synthesizers. Optimization may be required based on the specific peptide sequence and synthesizer model.
General Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard cycle for the incorporation of an amino acid in an automated peptide synthesizer using Fmoc/tBu chemistry.
Materials:
-
This compound
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (typically 20%)
-
Coupling reagent solution (e.g., HCTU/DIEA in DMF)
-
Washing solvents (DMF, DCM)
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first synthesis cycle.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF. This is typically a two-stage process.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and deprotection by-products.
-
Coupling:
-
Pre-activate a solution of this compound and a coupling agent (e.g., HCTU) with a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to the steric hindrance of D-allo-threonine, a double coupling may be necessary to ensure complete reaction.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted N-termini, a capping step with acetic anhydride can be performed.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, wash the resin with DCM. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
Recommended Optimization for this compound
Given the potential for steric hindrance, the following optimizations to the general protocol are recommended when incorporating this compound:
-
Coupling Reagents: Utilize highly efficient coupling reagents such as HCTU, HATU, or COMU.
-
Double Coupling: Perform a second coupling step to maximize the incorporation of the sterically hindered amino acid.
-
Extended Coupling Times: Increase the coupling reaction time to allow for complete acylation.
-
Microwave-Assisted Synthesis: The use of microwave energy can enhance coupling efficiency for difficult sequences.[5]
Data Presentation
The following table summarizes typical coupling efficiencies and final purities that can be expected when using standard Fmoc-Thr(tBu)-OH and when employing strategies for difficult sequences. These values can serve as a benchmark for the results obtained with this compound.
| Amino Acid/Strategy | Typical Coupling Efficiency (%) | Expected Crude Purity (%) | Notes |
| Standard Fmoc-Thr(tBu)-OH | 85-95 | 70-90 | Can be sequence-dependent. |
| This compound | 80-95 | 65-85 | Requires optimized conditions. |
| Pseudoproline Dipeptide | >98 | >90 | Highly effective for difficult sequences.[2][4] |
Note: Values for this compound are estimated based on the challenges associated with sterically hindered amino acids and may vary.
Visualizations
Peptide Aggregation and the Role of Pseudoprolines
Caption: Disruption of peptide aggregation using pseudoprolines.
Automated Peptide Synthesis Workflow
Caption: General workflow for automated solid-phase peptide synthesis.
References
Application Notes and Protocols for FMOC-D-Allo-THR(TBU)-OH in Therapeutic Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMOC-D-Allo-THR(TBU)-OH is a protected amino acid derivative crucial for the synthesis of complex therapeutic peptides. Its unique stereochemistry, featuring the D-allo-threonine configuration, imparts specific conformational properties and enhanced stability to the resulting peptides. The incorporation of D-amino acids is a key strategy in modern drug design to increase resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of therapeutic peptides, with a focus on the synthesis of Callipeltin D, a lipopeptide with recognized biological activity.
Applications of this compound in Therapeutic Peptide Synthesis
The D-allo-threonine residue, once incorporated into a peptide backbone, can induce specific secondary structures and offer protection against proteolysis.[1] this compound is particularly valuable in the synthesis of:
-
Cyclic Peptides and Depsipeptides: The constrained conformation of D-allo-threonine can facilitate the cyclization of peptides, a common strategy to enhance receptor binding affinity and stability.
-
Bioactive Natural Product Analogs: Many marine-derived natural products with therapeutic potential, such as the Callipeltin family, contain D-allo-threonine.[2] The synthesis of these compounds and their analogs for structure-activity relationship (SAR) studies heavily relies on building blocks like this compound.
-
Peptides with Enhanced Stability: The presence of D-amino acids makes peptides less susceptible to cleavage by endogenous proteases, leading to a longer in vivo half-life.[1]
A notable example of a therapeutic peptide synthesized using this compound is Callipeltin D . This lipopeptide, an acyclic derivative of the potent anti-HIV and cytotoxic agent Callipeltin A, serves as an excellent case study for the application of this protected amino acid.[3]
Data Presentation: Synthesis of Callipeltin D
The following table summarizes the key quantitative data for the solid-phase synthesis of Callipeltin D.
| Parameter | Value | Reference |
| Starting Material | ||
| Resin | 2-Chlorotrityl chloride resin | [3] |
| First Amino Acid | Fmoc-D-allothreonine | [3] |
| Synthesis Parameters | ||
| Synthesis Strategy | Fmoc-based solid-phase peptide synthesis (SPPS) | [3] |
| Coupling Reagents | HBTU/HOBt | [3] |
| Fmoc Deprotection | DBU (for tri- and tetrapeptide intermediates), 20% piperidine in DMF | [3] |
| Cleavage and Purification | ||
| Cleavage Cocktail | 2% TFA in CH2Cl2 | [3] |
| Purification Method | Reverse-phase HPLC | [3] |
| Final Product | ||
| Overall Yield | 35% | [3] |
| Purity (by HPLC) | >95% | [4] |
| Characterization | 1H NMR, 13C NMR, MALDI-TOF MS | [3] |
Experimental Protocols
Solid-Phase Synthesis of Callipeltin D
This protocol outlines the manual solid-phase synthesis of the lipopeptide Callipeltin D.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-D-allothreonine
-
Fmoc-protected amino acids (DiMeGln, AGDHE, D-alanine)
-
(2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid (TMHEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Piperidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Methanol
-
Diethyl ether (cold)
Protocol:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel.
-
Activate the resin with thionyl chloride.
-
Couple Fmoc-D-allothreonine to the activated resin using DIPEA in DCM.
-
Cap any unreacted sites with a solution of DCM/MeOH/DIPEA.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. For the tri- and tetrapeptide intermediates, use a solution of DBU to avoid side reactions.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add DIPEA to activate the amino acid and add the solution to the resin. Agitate for the required time.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each subsequent amino acid (DiMeGln, AGDHE, D-alanine).
-
-
N-terminal Acylation:
-
After the final Fmoc deprotection, couple the fatty acid moiety, (2R,3R,4R)-3-hydroxy-2,4,6-trimethylheptanoic acid (TMHEA), using HBTU/HOBt and DIPEA.
-
-
Cleavage from Resin:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 2% TFA in DCM to release the protected peptide.
-
-
Global Deprotection and Precipitation:
-
Remove the remaining side-chain protecting groups via hydrogenolysis.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purification of Callipeltin D by Reverse-Phase HPLC
Materials:
-
Crude Callipeltin D
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (HPLC grade)
-
Preparative and analytical C18 reverse-phase HPLC columns
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).
-
Method Development (Analytical Scale):
-
Using an analytical C18 column, develop a suitable gradient method to separate the target peptide from impurities.
-
A common mobile phase system is:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of Callipeltin D.
-
Optimize the gradient to achieve the best resolution around the target peak.
-
-
Preparative Purification:
-
Scale up the optimized method to a preparative C18 column.
-
Inject the dissolved crude peptide and run the preparative HPLC.
-
Collect fractions corresponding to the main peak of Callipeltin D.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pool the fractions with the desired purity (>95%).
-
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified Callipeltin D as a white powder.
Characterization of Synthetic Callipeltin D
Methods:
-
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Dissolve a small amount of the purified peptide in a suitable matrix solution (for MALDI) or solvent (for ESI).
-
Acquire the mass spectrum to confirm the molecular weight of the synthesized Callipeltin D.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH).
-
Acquire 1H and 13C NMR spectra.
-
Compare the obtained spectra with the data reported for the natural product to confirm the structure and stereochemistry.[3]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Callipeltin A-Induced Inotropy
Callipeltin A, a related cyclic depsipeptide, has been shown to be a potent inhibitor of the Na+/Ca2+ exchanger (NCX) in cardiac cells.[5] Inhibition of NCX leads to an increase in intracellular calcium concentration, resulting in a positive inotropic effect (increased force of muscle contraction).
Caption: Callipeltin A-mediated inhibition of the Na+/Ca2+ exchanger and its downstream effects.
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for the manual solid-phase synthesis of a peptide using Fmoc chemistry.
References
- 1. Solid-phase synthesis of callipeltin D. Stereochemical confirmation of the unnatural amino acid AGDHE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fas receptor - Wikipedia [en.wikipedia.org]
- 4. Solid Phase Total Synthesis and Structure Proof of Callipeltin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Callipeltin A, a cyclic depsipeptide inhibitor of the cardiac sodium-calcium exchanger and positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of FMOC-D-Allo-THR(TBU)-OH
Welcome to the technical support center for troubleshooting the use of Fmoc-D-allo-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low coupling efficiency of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound presents significant steric hindrance due to the presence of a bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl and the β-branching of the amino acid itself. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to lower coupling efficiencies and an increased risk of deletion sequences.
Q2: What are the primary signs of low coupling efficiency for this compound?
A2: The primary indicators of low coupling efficiency include:
-
A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin.
-
Analysis of the crude peptide by mass spectrometry showing a significant peak corresponding to the mass of the peptide sequence lacking the D-allo-threonine residue (a deletion sequence).
-
Low overall yield of the final purified peptide.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Guanidinium/uronium-based reagents such as HATU, HCTU, and COMU are often more effective than carbodiimide-based reagents like DIC used alone. The addition of an oxime additive like Oxyma Pure to DIC can improve its performance.
Q4: Can microwave-assisted SPPS improve the coupling efficiency of this compound?
A4: Yes, microwave-assisted SPPS can be highly effective for coupling sterically hindered amino acids.[1] Microwave energy accelerates the kinetics of both the deprotection and coupling reactions, which can help to drive difficult couplings to completion and reduce the required reaction time.[1][2]
Detailed Troubleshooting Guides
Issue: Low Coupling Efficiency and Incomplete Reactions
Low coupling efficiency is the most common issue encountered with this compound. This section provides a systematic approach to troubleshooting and improving the incorporation of this amino acid.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise workflow for troubleshooting low coupling efficiency of this compound.
Recommended Coupling Reagents and Conditions
When standard coupling protocols fail, adjusting the type and concentration of reagents can significantly improve yields. For sterically demanding couplings, more powerful activating agents are recommended.
| Coupling Reagent | Base | Equivalents (AA:Reagent:Base) | Recommended Coupling Time | Notes |
| HATU | DIPEA or Collidine | 1 : 0.95 : 2 | 1 - 4 hours | Highly efficient for hindered couplings. Collidine is a bulkier base that can sometimes reduce racemization. |
| HCTU | DIPEA or Collidine | 1 : 1 : 2 | 1 - 4 hours | A cost-effective alternative to HATU with similar high efficiency. |
| COMU | DIPEA or Collidine | 1 : 1 : 2 | 1 - 4 hours | A newer generation reagent with high efficiency and a better safety profile than HOBt/HOAt-based reagents. |
| DIC/Oxyma Pure | N/A | 1 : 1 : 1 | 2 - 6 hours | A robust and cost-effective option. The addition of Oxyma Pure is crucial for enhancing efficiency and reducing racemization. |
| PyBOP | DIPEA or Collidine | 1 : 1 : 2 | 2 - 6 hours | A phosphonium-based reagent, also effective for sterically hindered couplings. |
Solutions and Optimization Strategies
-
Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.
-
Extend Coupling Time: For challenging couplings, extending the reaction time to 2-4 hours, or even overnight in difficult cases, may be necessary. It is advisable to monitor the reaction progress with a Kaiser test.
-
Perform a Double Coupling: If a single coupling is incomplete, a second coupling can be performed. After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound to the resin.
-
Utilize Microwave-Assisted SPPS: Employing microwave energy can significantly enhance coupling efficiency for bulky amino acids by increasing reaction kinetics.[1] Typical microwave coupling cycles are much shorter, often in the range of 5-15 minutes at an elevated temperature (e.g., 50-75°C).[3][4]
-
Capping: If coupling remains incomplete after attempting the above strategies, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion peptides. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine in DMF.
Experimental Protocols
Protocol 1: Standard Coupling with HATU
This protocol is recommended as a starting point for the coupling of this compound.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and a hindered base such as DIPEA or collidine (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 2: Microwave-Assisted Coupling with DIC/Oxyma Pure
This protocol is recommended for particularly difficult couplings where thermal energy can help overcome the steric hindrance.
-
Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
Reagent Addition: In the microwave reaction vessel, add the Fmoc-deprotected resin, this compound (5 equivalents), and Oxyma Pure (5 equivalents).
-
Solvent and Activator: Add DMF to dissolve the solids, followed by the addition of DIC (5 equivalents).
-
Microwave Program: Run the coupling reaction in a microwave peptide synthesizer at a constant temperature of 75°C for 10-15 minutes.
-
Monitoring and Washing: After the reaction, perform a Kaiser test and wash the resin thoroughly with DMF.
Potential Side Reactions and How to Mitigate Them
Logical Flow for Mitigating Side Reactions
Caption: A diagram illustrating potential side reactions during SPPS and corresponding mitigation strategies.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that hinder reagent access. This is particularly problematic for sequences containing repeating hydrophobic or β-branched residues.
-
Mitigation: Consider using N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids or incorporating pseudoproline dipeptides in the sequence to disrupt secondary structure formation. Using chaotropic salts like LiCl in the coupling media can also help.
-
-
Racemization: While less common for threonine itself, the use of high temperatures in microwave synthesis or certain base/coupling reagent combinations can increase the risk of epimerization at the alpha-carbon.
-
Mitigation: The use of additives like Oxyma Pure or HOBt is known to suppress racemization. Employing a hindered base like collidine instead of DIPEA can also be beneficial. When using microwave synthesis, optimizing the temperature is key; for sensitive residues, a lower temperature (e.g., 50°C) may be sufficient to improve coupling without inducing significant racemization.[3]
-
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted solid-phase peptide synthesis at 60 degrees C: alternative conditions with low enantiomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FMOC-D-Allo-THR(TBU)-OH in Solid-Phase Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing FMOC-D-Allo-THR(TBU)-OH in their Solid-Phase Peptide Synthesis (SPPS) protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.
Troubleshooting Guide: Common Side Reactions
This guide is designed to help you identify, understand, and mitigate common side reactions associated with the use of this compound.
Issue 1: Incomplete Coupling or Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (blue or purple beads) after the coupling step.
-
Presence of deletion sequences (peptide lacking the D-Allo-Thr residue) in the final product upon analysis by mass spectrometry.
-
Low yield of the target peptide.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the side chain and the unique stereochemistry of D-allo-threonine can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. | 1. Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or even overnight. 2. Double Coupling: Perform a second coupling step with a fresh solution of activated this compound. 3. Use Potent Coupling Reagents: Employ stronger coupling reagents such as HATU, HCTU, or PyBOP, which are effective for sterically hindered amino acids. |
| Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites. | 1. Incorporate Pseudoproline Dipeptides: If the sequence allows, introduce a pseudoproline dipeptide before the D-allo-threonine residue to disrupt secondary structure formation. 2. Use Chaotropic Agents: Add chaotropic salts like LiCl to the coupling cocktail to disrupt hydrogen bonding. 3. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to reduce aggregation. However, monitor for potential increases in racemization. |
| Suboptimal Solvent: The choice of solvent can impact the swelling of the resin and the solubility of reagents. | 1. Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is often more effective than Dimethylformamide (DMF) at disrupting aggregation. 2. Add DMSO: A small percentage of Dimethyl sulfoxide (DMSO) can be added to the coupling solvent to improve solvation. |
Issue 2: Racemization/Epimerization
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or high-resolution mass spectrometry. The expected mass will be correct, but the peptide will have a different retention time on a chiral column.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Prolonged Activation: Leaving the amino acid in the activated state for an extended period before coupling can lead to racemization. | 1. In Situ Activation: Activate the this compound in the presence of the resin-bound peptide rather than pre-activating. 2. Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum before adding the activated amino acid to the resin. |
| Base-Mediated Racemization: The base used during coupling can influence the rate of racemization. | 1. Use a Hindered Base: Substitute N,N-Diisopropylethylamine (DIEA) with a more sterically hindered and less nucleophilic base like 2,4,6-collidine. 2. Optimize Base Concentration: Use the minimum amount of base required to facilitate the coupling reaction. |
| Elevated Temperature: Higher temperatures can increase the rate of racemization. | 1. Lower Coupling Temperature: If racemization is a significant issue, perform the coupling at room temperature or even 0°C, though this may require longer coupling times. |
Issue 3: Aspartimide Formation
This side reaction is particularly relevant if your peptide sequence contains an Asp-D-Allo-Thr motif.
Symptoms:
-
Presence of impurities with a mass difference of -18 Da (loss of water) from the target peptide.
-
Detection of α- and β-aspartyl peptides, as well as their D- and L-isomers, in the final product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Piperidine-Mediated Cyclization: The piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate. | 1. Add HOBt to Deprotection Solution: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress aspartimide formation. 2. Use a Milder Base: Consider using 5% piperazine in DMF as an alternative to 20% piperidine. |
| Backbone Amide Attack: The backbone amide nitrogen of the D-allo-threonine residue attacks the side-chain carbonyl of the preceding aspartic acid. | 1. Use Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the aspartic acid to sterically hinder the cyclization. |
Issue 4: β-Elimination
Symptoms:
-
Presence of a dehydroamino acid derivative in the final peptide, resulting in a mass loss corresponding to the tBu-OH group. This is more common with phosphorylated or glycosylated threonine but can occur under harsh basic conditions.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Strong Basic Conditions: Prolonged exposure to strong bases during Fmoc deprotection can promote β-elimination. | 1. Reduce Deprotection Time: Minimize the duration of the piperidine treatment to the minimum time required for complete Fmoc removal. 2. Use a Milder Base: Employ a less harsh base for deprotection, such as piperazine. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a significant amount of a peptide that is missing the D-Allo-Threonine residue?
This is a classic sign of incomplete coupling. Due to the steric bulk of this compound, standard coupling protocols may not be sufficient. Please refer to the Incomplete Coupling or Low Coupling Efficiency section of the troubleshooting guide for detailed solutions, such as extending the coupling time, performing a double coupling, or using more potent coupling reagents like HATU.
Q2: My peptide has the correct mass, but I see a shoulder peak or a completely separated peak of the same mass on my HPLC chromatogram. What could be the cause?
This is indicative of a diastereomeric impurity, likely arising from racemization (epimerization) of the D-allo-threonine during the coupling step. The α-carbon of the activated amino acid is susceptible to proton abstraction and re-protonation, leading to a mixture of stereoisomers. To address this, consult the Racemization/Epimerization section of our troubleshooting guide. Key strategies include minimizing activation time and using a hindered base like collidine.
Q3: I am synthesizing a peptide with an Asp-D-Allo-Thr sequence and observing multiple byproducts, some with a mass loss of 18 Da. What is happening?
You are likely encountering aspartimide formation. The piperidine used for Fmoc deprotection can catalyze the cyclization of the aspartic acid side chain with the backbone amide of the D-allo-threonine. This aspartimide intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which can also be epimerized. Please see the Aspartimide Formation section for mitigation strategies, such as adding HOBt to your deprotection solution or using backbone protection.
Q4: Can I use microwave-assisted SPPS with this compound?
Yes, microwave energy can be used to enhance the coupling efficiency of sterically hindered amino acids like this compound. However, be aware that elevated temperatures can increase the risk of racemization. It is crucial to carefully control the temperature during the microwave-assisted coupling step. If racemization is observed, consider reducing the temperature or the duration of microwave irradiation.
Q5: How can I confirm that incomplete coupling is the issue?
The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin after a coupling step. A positive result (blue/purple beads) indicates that the coupling is incomplete. For a more quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide mixture can be analyzed by LC-MS to determine the ratio of the desired peptide to the deletion sequence.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 120°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple beads and/or solution: Incomplete coupling (free primary amines are present).
-
Yellow/Colorless beads and solution: Complete coupling (no free primary amines detected).
Protocol 2: Double Coupling for a Hindered Amino Acid
-
First Coupling: Perform the initial coupling of this compound using a potent coupling reagent (e.g., HATU) for an extended time (e.g., 2-4 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound and repeat the coupling step for another 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next deprotection step or final cleavage.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Visual Guides
Technical Support Center: Optimizing Hindered Amino Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What causes slow or incomplete coupling reactions with certain amino acids?
Slow coupling reactions are frequently caused by steric hindrance. The bulky side chains of amino acids such as valine, isoleucine, and α,α-disubstituted amino acids (e.g., Aib) can physically obstruct the formation of the peptide bond.[1][2] This steric interference is a primary factor affecting the reaction rate.[1] Additionally, N-methylated amino acids can reduce the nucleophilicity of the amine, further complicating the coupling process.[2] In some cases, the growing peptide chain can fold into secondary structures or aggregate, which can also block the reactive sites.[1][3]
Q2: My standard coupling protocol using DCC or DIC is failing for a hindered residue. What should I do?
Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not effective for coupling sterically hindered amino acids.[1] It is highly recommended to switch to a more potent coupling reagent.[1] In-situ activating reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[1] These reagents form highly reactive esters that can overcome the steric barrier.[1]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[1] HATU and PyAOP are considered among the most efficient due to the formation of more reactive OAt esters compared to the OBt esters generated by HBTU or PyBOP. Oxyma-based reagents, such as COMU, have shown superior performance compared to HOBt-based reagents and offer a better safety profile.[1][4][5] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a very effective strategy.[5][6]
Q4: I've switched to a more potent coupling reagent, but the reaction is still incomplete. What other parameters can I optimize?
If a powerful coupling reagent alone is not sufficient, several other strategies can be employed:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion.[1][7]
-
Increase Reaction Time and Temperature: Extending the coupling time, for instance, to overnight, can improve yields.[2][7] Gently increasing the temperature may also help overcome the activation energy barrier; however, this should be done with caution to avoid racemization.[2][7]
-
Optimize Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF or NMP are commonly used.[8] For "difficult sequences" prone to aggregation, using mixed solvents such as DMSO/DMF or adding isopropanol or trifluoroethanol (TFE) can help disrupt secondary structures and improve reaction efficiency.[9][10]
-
Adjust Reagent Concentration: For challenging couplings, increasing the molar ratio of the coupling reagent and the amino acid can be beneficial. A common starting point is a 1.5 to 3-fold excess of the coupling reagent.[8]
Q5: What is "capping" and when should I use it?
Capping is a process used to terminate peptide chains that have failed to couple.[2] After a difficult coupling step, any unreacted primary amines on the resin are acetylated, typically using acetic anhydride.[2] This prevents these unreacted sites from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences in the final peptide product.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low to no product formation | Inefficient coupling reagent for the specific hindered amino acid. | Switch from standard carbodiimides (DCC, DIC) to more potent aminium/uronium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salts.[1] For extremely hindered residues, consider generating an acyl fluoride with TFFH.[5][6] |
| Insufficient reaction time. | Increase the coupling reaction time. For very difficult couplings, this could mean extending the reaction overnight.[2][7] | |
| Incomplete reaction despite using a potent reagent | High degree of steric hindrance. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[1][7] |
| Peptide aggregation or secondary structure formation. | Optimize the solvent system. Consider using mixed solvents like DMSO/DMF or adding TFE to disrupt secondary structures.[9][10] | |
| Suboptimal temperature. | Gently increase the reaction temperature (e.g., to 35-50°C), but monitor for potential racemization.[7][10] | |
| Presence of deletion sequences in the final product | Incomplete coupling at one or more steps. | After a difficult coupling step, "cap" the unreacted amines using acetic anhydride to prevent them from reacting in subsequent cycles.[2] |
| Reagent degradation. | Ensure that coupling reagents are fresh and stored under appropriate conditions. Phosphonium reagents, in particular, may have limited stability in solution. |
Comparative Data on Coupling Reagents for Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids. The following table provides a summary of commonly used reagents and their general performance characteristics.
| Coupling Reagent | Reagent Type | Relative Reactivity | Advantages | Disadvantages |
| DCC/DIC | Carbodiimide | Low | Inexpensive and widely used for standard couplings.[5] | Often inefficient for hindered amino acids; can lead to racemization and formation of insoluble byproducts (DCU).[1][5] |
| HBTU/TBTU | Aminium/Uronium | High | Effective for many difficult couplings; byproducts are generally soluble.[5] | May cause guanidinylation of the N-terminal amine. Based on the potentially explosive HOBt.[5] |
| HATU | Aminium/Uronium | Very High | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[1] | More expensive than HBTU. Based on the potentially explosive HOAt.[5] |
| PyBOP | Phosphonium | High | High coupling efficiency with low racemization risk.[8] Does not cause guanidinylation side reactions. | More expensive than aminium salts and may require stricter handling.[8] |
| COMU | Aminium/Uronium | Very High | Excellent coupling efficiency, comparable to HATU, with a better safety profile as it does not contain explosive HOBt or HOAt derivatives.[4][5] Good solubility in a range of solvents.[4] | |
| TFFH | Fluorinating Agent | Exceptionally High | Generates highly reactive acyl fluorides, which are particularly effective for coupling extremely hindered α,α-disubstituted amino acids.[5][6] |
Experimental Protocols
Protocol 1: Standard Coupling of a Hindered Amino Acid using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[1]
-
Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For particularly difficult couplings, this time can be extended.[1]
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the coupling is known to be difficult, repeat steps 2 through 5 with a fresh solution of activated amino acid.[1]
-
After the final coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[1]
Protocol 2: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
-
Washing: After the coupling reaction, wash the peptide-resin thoroughly with DMF.[2]
-
Capping Solution Preparation: Prepare a solution of acetic anhydride and a non-nucleophilic base such as pyridine or DIPEA in DMF. A common mixture is acetic anhydride/DIPEA/DMF (1:1:3 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.[2]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF, followed by DCM, to prepare for the next cycle.[2]
Visual Guides
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. jpt.com [jpt.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
Preventing racemization of D-allo-threonine during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the chemical synthesis of D-allo-threonine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-allo-threonine synthesis?
A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into a mixture of both enantiomers. D-allo-threonine has two chiral centers (at the alpha and beta carbons). During synthesis, particularly in steps involving the activation of the carboxyl group or exposure to basic conditions, the stereochemical integrity of the alpha-carbon can be compromised. This leads to the formation of its diastereomer, D-threonine, or if the starting material is compromised, its enantiomer L-allo-threonine. This contamination can significantly alter the biological activity and therapeutic efficacy of the final product[1][2].
Q2: What are the primary chemical mechanisms that cause racemization?
A2: There are two main pathways for racemization during the chemical manipulation of amino acids[3]:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism[1][2]. When the carboxyl group of an N-protected amino acid is activated (e.g., for peptide coupling), it can cyclize to form a planar oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction yields a mixture of D and L products[1][2].
-
Direct Enolization: A base can directly abstract the proton from the alpha-carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.
Q3: Which amino acids are generally most susceptible to racemization?
A3: While any chiral amino acid can racemize, some are particularly prone to it under standard synthesis conditions. Histidine and Cysteine are well-known for their high susceptibility[1][4]. Threonine and Serine are also considered sensitive to racemization[1][5]. Therefore, careful control of reaction conditions is critical when working with D-allo-threonine.
Q4: How can I monitor and quantify the level of racemization in my sample?
A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the different stereoisomers, allowing for their precise quantification. A detailed protocol for this analysis is provided below.
Troubleshooting Guide: Unexpected Diastereomers Detected
Issue: Analysis of your D-allo-threonine product shows significant contamination with D-threonine or other stereoisomers.
This guide provides a systematic approach to identifying and resolving the source of racemization in your synthesis workflow.
Caption: A step-by-step workflow for troubleshooting racemization issues.
Data on Factors Influencing Racemization
The choice of reagents has a profound impact on maintaining stereochemical integrity. The following tables summarize key data, which, while often generated for other sensitive amino acids, provide critical insights applicable to D-allo-threonine synthesis.
Table 1: Effect of Coupling Reagents and Additives on Racemization (Illustrative data based on the coupling of a sensitive Fmoc-amino acid)
| Coupling Reagent | Additive | % D-Isomer Formed (Racemization) | Reference |
| DIC | None | High (>10%) | [1][2] |
| DIC | HOBt | Low (<1%) | [1][3][4] |
| DIC | Oxyma | Very Low (<0.5%) | [3] |
| HBTU | None | Moderate (~5-10%) | [1] |
| HATU | None | Low (<2%) | [3] |
Table 2: Influence of Base Selection on Racemization
| Base | Type | Tendency to Cause Racemization | Reference |
| DIEA (DIPEA) | Strong, Sterically Hindered | High | [3] |
| NMM | Weaker, Sterically Hindered | Low | [3] |
| 2,4,6-Collidine | Weak, Very Hindered | Very Low | [2][3] |
| Piperidine | Strong, Unhindered | High (used for Fmoc deprotection) | [4] |
Key Mechanisms and Influencing Factors
Understanding the underlying mechanism of racemization is key to preventing it. The formation of a planar oxazolone intermediate is the most common culprit.
Caption: The oxazolone mechanism is a primary pathway for racemization.
The key factors that accelerate this process are summarized below. Control over these parameters is essential for maintaining the chiral purity of D-allo-threonine.
Caption: Key factors that increase the rate of racemization during synthesis.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Quantifying Racemization
This protocol outlines a general method to determine the diastereomeric purity of a D-allo-threonine sample.
-
Sample Preparation:
-
If the amino acid is protected or part of a larger molecule, hydrolyze the sample to yield the free amino acid. A common method is treatment with 6N HCl at 110°C for 24 hours.
-
Dry the hydrolysate completely to remove the acid (e.g., using a vacuum concentrator).
-
Re-dissolve the amino acid residue in a suitable buffer, typically the mobile phase or a compatible solvent like dilute HCl.
-
-
HPLC Method:
-
Column: Use a suitable chiral column designed for amino acid separation (e.g., a ligand-exchange or crown ether-based column).
-
Mobile Phase: An isocratic mobile phase, often containing a copper (II) salt solution (e.g., 2 mM CuSO₄) at a specific pH, is common for ligand-exchange columns.
-
Detection: UV detection at ~254 nm is standard after derivatization. Pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) or ninhydrin may be required to visualize the amino acids if they lack a chromophore.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25°C) for reproducible results.
-
-
Analysis:
-
Inject analytical standards of all four stereoisomers (D-allo-threonine, L-allo-threonine, D-threonine, L-threonine) to determine their respective retention times.
-
Inject the prepared sample.
-
Integrate the peak areas for all observed isomers. The percentage of racemization or diastereomeric contamination can be calculated by comparing the peak area of the undesired isomer(s) to the total area of all isomers.
-
Protocol 2: Optimized Activation/Coupling Step to Minimize Racemization
This protocol describes a best-practice approach for activating the carboxyl group of N-protected D-allo-threonine for coupling to an amine, minimizing racemization.
-
Reagent Preparation:
-
Dissolve the N-protected D-allo-threonine (1 equivalent) and a racemization suppressant additive like Oxyma or HOBt (1.1 equivalents) in an appropriate anhydrous, less-polar solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Slowly add the coupling reagent, such as Diisopropylcarbodiimide (DIC) (1.1 equivalents), to the cooled solution.
-
Stir the activation mixture at 0°C for 15-20 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the amine component (1.1 equivalents) in the same solvent.
-
Add a weak, sterically hindered base like N-methylmorpholine (NMM) (1.2 equivalents) to the amine solution.
-
Slowly transfer the pre-activated D-allo-threonine mixture from step 2 into the amine solution at 0°C.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at 0°C, slowly warming to room temperature over 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, proceed with the standard workup and purification procedures.
-
References
Technical Support Center: Aggregation Issues in Peptides Containing D-allo-threonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing D-allo-threonine.
Troubleshooting Guide
Issue: My D-allo-threonine-containing peptide is showing signs of aggregation (e.g., precipitation, gel formation, or insolubility).
| Potential Cause | Recommended Action |
| Suboptimal Solvent/pH | The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solution. Peptides are generally most soluble at a pH away from their isoelectric point (pI). 1. Determine the peptide's overall charge: Calculate the net charge of your peptide at neutral pH. Acidic peptides (net negative charge) are more soluble in basic buffers, while basic peptides (net positive charge) are more soluble in acidic buffers. 2. Perform a small-scale solubility test: Before dissolving the entire batch, test the solubility of a small amount of the peptide in various solvents (e.g., sterile water, PBS, dilute acetic acid, or ammonium bicarbonate). 3. Use organic solvents for hydrophobic peptides: If the peptide has a high content of hydrophobic residues, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by slow dilution with the aqueous buffer, can be effective. |
| High Peptide Concentration | Peptide aggregation is a concentration-dependent process. Above a certain critical concentration, self-association is more likely to occur. 1. Work with lower concentrations: If possible, perform experiments at the lowest effective concentration. 2. Dilute your stock solution: If you need to prepare a high-concentration stock, consider diluting it immediately before use. |
| Inappropriate Storage Conditions | Repeated freeze-thaw cycles can promote aggregation. The stability of lyophilized peptides is also crucial. 1. Aliquot peptide stocks: To avoid multiple freeze-thaw cycles, aliquot your peptide solution into single-use volumes and store at -20°C or -80°C. 2. Proper storage of lyophilized powder: Store lyophilized peptides at -20°C and protected from moisture. |
| Presence of Impurities or Nucleation Seeds | Small amounts of aggregated material can act as seeds, accelerating the aggregation of the entire sample. 1. Ensure high purity: Use highly purified peptides for your experiments. 2. Filter your peptide solution: Before use, filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates. |
| Environmental Stress | Agitation, exposure to air-water interfaces, and elevated temperatures can induce peptide aggregation. 1. Minimize agitation: Handle peptide solutions gently. Avoid vigorous vortexing. 2. Use appropriate vials: Use low-binding microcentrifuge tubes or vials. 3. Control temperature: Perform experiments at the recommended temperature and avoid unnecessary exposure to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: Why is peptide aggregation a concern in research and drug development?
A1: Peptide aggregation can lead to a variety of experimental issues and therapeutic complications. Aggregated peptides often exhibit reduced or altered biological activity, leading to inconsistent and unreliable experimental results. In a therapeutic context, aggregates can cause reduced efficacy of the drug product and have the potential to elicit an immunogenic response in patients. Furthermore, aggregation can lead to manufacturing and formulation challenges, such as insolubility and reduced shelf-life.
Q2: How does the stereochemistry of threonine, specifically D-allo-threonine, influence peptide aggregation?
A2: The stereochemistry of amino acids can significantly impact a peptide's tendency to aggregate. While L-amino acids are the natural building blocks of proteins, the incorporation of D-amino acids has been shown to disrupt the hydrogen bonding patterns that lead to the formation of β-sheet structures, a hallmark of many aggregated peptides.[1] Single D-amino acid substitutions can suppress or slow down the aggregation of peptides compared to their L-amino acid counterparts.[1] D-epimers have been observed to have a higher aggregation threshold than L-epimers.[1] Therefore, peptides containing D-allo-threonine are generally expected to have a lower aggregation propensity compared to peptides with L-threonine, although this is sequence-dependent.
Q3: What are the common secondary structures formed during peptide aggregation?
A3: The most common secondary structure associated with peptide aggregation is the β-sheet. In this conformation, peptide chains align to form extensive networks of intermolecular hydrogen bonds, leading to the formation of insoluble fibrils or amorphous aggregates. Circular Dichroism (CD) spectroscopy is a powerful technique to monitor changes in the secondary structure of a peptide from a random coil or α-helical state to a β-sheet-rich structure, which is indicative of aggregation.
Q4: Can a peptide containing D-allo-threonine still aggregate?
A4: Yes. While the inclusion of D-amino acids can reduce the propensity for aggregation, it does not entirely eliminate the possibility. Aggregation is a complex process influenced by multiple factors including the overall amino acid sequence, hydrophobicity, peptide concentration, and environmental conditions such as pH and temperature. Even with the presence of a D-amino acid, a peptide can still aggregate if other factors strongly favor self-association.
Q5: What are some initial steps to troubleshoot a peptide that is difficult to dissolve?
A5: If your peptide is proving difficult to dissolve, first assess its amino acid composition to determine if it is acidic, basic, or neutral. For acidic peptides, try dissolving in a small amount of a basic solvent like 0.1% aqueous ammonia or ammonium bicarbonate before diluting with your buffer. For basic peptides, use an acidic solvent like 10% acetic acid. For neutral or hydrophobic peptides, a small amount of an organic solvent such as DMSO or DMF may be necessary for initial solubilization, followed by careful, dropwise addition to your aqueous buffer with gentle stirring. Sonication can also aid in dissolution.
Data Presentation
While direct comparative studies on the aggregation of peptides containing all four stereoisomers of threonine are limited, data from studies on amyloid-β (Aβ) peptides can provide some insight into the effect of a C-terminal L-threonine on aggregation kinetics. The following table summarizes findings from a study comparing Aβ42 and Aβ43 (Aβ42 with a C-terminal L-threonine).
Table 1: Comparison of Aggregation Parameters for Aβ42 and Aβ43 (with C-terminal L-Threonine)
| Parameter | Aβ42 | Aβ43 (with C-terminal L-Thr) | Implication of L-Threonine Addition |
| Aggregation Rate | Faster | Slower[2] | The addition of a C-terminal L-threonine slows down the overall aggregation process. |
| Critical Concentration (Cr) | ~0.1 µM | ~0.2 µM | A higher concentration of Aβ43 is required to initiate fibril formation, suggesting a lower propensity for spontaneous aggregation. |
| Fibril Seeding Efficiency | High | Very low[2] | Fibrils formed from Aβ43 are inefficient at seeding the aggregation of Aβ42 monomers, indicating a structural difference that hinders cross-seeding. |
Note: Based on general principles observed in the literature, it is hypothesized that the incorporation of D-allo-threonine in a similar peptide sequence would likely result in a further reduction in aggregation propensity compared to its L-threonine counterpart.[1]
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize peptide aggregation.
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics
Objective: To monitor the formation of β-sheet-rich amyloid-like fibrils over time.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter.
-
Prepare the desired buffer for your aggregation assay (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in the appropriate solvent to create a stock solution. Determine the concentration using a suitable method (e.g., UV-Vis spectroscopy).
-
Dilute the peptide stock solution into the assay buffer to the final desired concentration for the aggregation experiment.
-
-
Assay Setup:
-
In a 96-well, black, clear-bottom plate, add the peptide solution to triplicate wells.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include a control well containing only the buffer and ThT to measure background fluorescence.
-
-
Data Acquisition:
-
Place the plate in a fluorescence microplate reader equipped with temperature control and shaking capabilities.
-
Set the temperature to 37°C (or the desired temperature for your experiment).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Program the plate reader to take fluorescence readings at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (can be hours to days). Intermittent shaking between reads can accelerate aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from the peptide sample readings.
-
Plot the average fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation, from which parameters like the lag time and apparent growth rate can be determined.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates, oligomers, and monomers based on their hydrodynamic size.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the expected size range of your peptide and its aggregates) with a filtered and degassed mobile phase (e.g., PBS, pH 7.4).
-
Ensure a stable baseline on the UV detector (typically at 214 nm or 280 nm).
-
-
Sample Preparation:
-
Dissolve the peptide in the mobile phase to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble particles.
-
-
Data Acquisition:
-
Inject a defined volume of the peptide sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using the UV detector. Larger species (aggregates) will elute first, followed by oligomers, and then the monomer.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different species (aggregates, monomer).
-
Calculate the percentage of each species by dividing the peak area of that species by the total peak area of all species.
-
Protocol 3: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To measure the size distribution of particles (monomers and aggregates) in solution.
Methodology:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Select the appropriate measurement parameters in the software, including solvent viscosity and refractive index, and measurement temperature.
-
-
Sample Preparation:
-
Prepare the peptide solution in a filtered buffer. The concentration should be optimized for the instrument's sensitivity.
-
Filter the sample directly into a clean, dust-free cuvette using a 0.22 µm filter.
-
-
Data Acquisition:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution profile based on the intensity of scattered light. This will show the hydrodynamic radius of the different species present in the sample.
-
Analyze the polydispersity index (PDI) to assess the heterogeneity of the sample. A low PDI indicates a monodisperse sample, while a high PDI suggests the presence of multiple species or aggregates.
-
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To monitor changes in the secondary structure of the peptide during aggregation.
Methodology:
-
Instrument Setup:
-
Start the CD spectrometer and purge the system with nitrogen gas.
-
Calibrate the instrument using a standard, such as camphor sulfonic acid.
-
-
Sample Preparation:
-
Prepare the peptide solution in a suitable buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer).
-
Determine the exact concentration of the peptide.
-
-
Data Acquisition:
-
Transfer the peptide solution to a quartz cuvette with a known path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV range (e.g., 190-260 nm) at different time points during an aggregation experiment (e.g., while incubating at 37°C).
-
-
Data Analysis:
-
Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.
-
Analyze the spectra for characteristic features: random coil (minimum around 198 nm), α-helix (minima around 208 and 222 nm), and β-sheet (minimum around 217 nm). A transition to a spectrum with a minimum around 217 nm indicates the formation of β-sheet structure, which is characteristic of aggregation.
-
References
Technical Support Center: Troubleshooting Incomplete Fmoc Removal from D-allo-threonine Residues
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Fmoc removal from D-allo-threonine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection of D-allo-threonine?
Incomplete Fmoc deprotection of D-allo-threonine, a sterically hindered β-branched amino acid, can arise from several factors:
-
Steric Hindrance: The bulky side chain of D-allo-threonine can physically impede the approach of the deprotecting agent, typically piperidine, to the Fmoc group.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may be particularly prevalent in sequences containing repeating hydrophobic residues. This aggregation can limit solvent and reagent accessibility to the N-terminal Fmoc group.
-
Poor Resin Swelling: Inadequate swelling of the solid support resin can lead to a crowded environment where peptide chains are in close proximity, further exacerbating steric hindrance and reducing reagent penetration.
-
Suboptimal Reagent Conditions: Degraded piperidine solutions, insufficient reaction times, or inadequate concentrations of the deprotecting agent can all contribute to incomplete Fmoc removal.
Q2: How can I detect incomplete Fmoc deprotection?
Several methods can be employed to detect incomplete Fmoc removal:
-
UV-Vis Spectrophotometry: Monitoring the absorbance of the dibenzofulvene (DBF)-piperidine adduct in the flow-through of the reaction vessel at approximately 301-312 nm provides a quantitative measure of Fmoc group removal. A lower than expected absorbance suggests incomplete deprotection.[1] Many automated peptide synthesizers utilize this method to extend deprotection times automatically.
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): This is a widely used method to detect free primary amines. A positive result (blue or purple beads) indicates successful Fmoc removal. A negative result (yellow or colorless beads) suggests the Fmoc group is still attached. Note that this test is not reliable for N-terminal proline residues.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another chromogenic test for detecting primary amines.
-
Q3: What are the consequences of incomplete Fmoc removal?
Incomplete Fmoc deprotection can have significant negative consequences for your peptide synthesis, leading to:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide chain missing one or more amino acid residues. These deletion sequences can be challenging to separate from the target peptide.
-
Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and remain on the N-terminus of the truncated peptide, adding to the complexity of the crude product and complicating purification.
Q4: What are the recommended troubleshooting strategies for incomplete Fmoc deprotection of D-allo-threonine?
If you suspect incomplete Fmoc removal, consider the following strategies:
-
Extended Deprotection Time: The simplest approach is to increase the duration of the deprotection step or perform a second deprotection step with fresh reagent.
-
Use of a Stronger Base: Incorporating a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into the deprotection solution can significantly enhance the efficiency of Fmoc removal for sterically hindered residues.[2][3]
-
Elevated Temperature: Gently increasing the reaction temperature can help to disrupt peptide aggregation and improve deprotection kinetics.
-
Inclusion of Chaotropic Agents: Adding chaotropic agents can help to disrupt secondary structures and improve reagent accessibility.
Quantitative Data Summary
| Deprotection Reagent | Amino Acid | Half-life (t1/2) in seconds | Reference |
| 20% Piperidine in DMF | Fmoc-Val | 6 | [4] |
| 5% Piperazine in DMF | Fmoc-Val | 50 | [4] |
| 5% Piperazine + 2% DBU in DMF | Fmoc-Val | < 60 (complete removal) | [2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Wash the resin with DMF (3 x 10 mL).
-
Deprotection: Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Reaction: Agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 5-10 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (5-7 x 10 mL) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues (DBU/Piperidine)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Wash the resin with DMF (3 x 10 mL).
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Reaction: Add the deprotection cocktail (10 mL) to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (5-7 x 10 mL) to remove all traces of DBU and piperidine.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.
Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously and may require optimization for your specific peptide sequence.
Visualizations
Troubleshooting Workflow for Incomplete Fmoc Removal
Caption: A troubleshooting workflow for addressing incomplete Fmoc deprotection.
Logical Relationship of Factors Causing Incomplete Deprotection
Caption: Factors contributing to incomplete Fmoc removal from D-allo-threonine.
References
- 1. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Difficulties in cleaving tBu group from allo-threonine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the cleavage of the tert-butyl (tBu) protecting group from allo-threonine derivatives.
Troubleshooting Guide: Overcoming Challenges in tBu Cleavage
Issue: Incomplete or Slow Deprotection of the tBu Group
Incomplete removal of the tBu group from the hydroxyl moiety of allo-threonine is a common challenge, often attributed to steric hindrance and suboptimal reaction conditions. If you are experiencing low yields of the deprotected product, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting incomplete tBu deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is the tBu group on allo-threonine difficult to cleave?
The primary challenge lies in the steric bulk of the tert-butyl group, which can hinder the approach of reagents to the ether oxygen. Additionally, the stability of the tBu ether necessitates the use of strong acids, which can lead to undesirable side reactions if not carefully controlled.
Q2: What are the most common side reactions during tBu deprotection and how can I avoid them?
The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during cleavage.[1][2] This is particularly problematic for peptides containing tryptophan, methionine, or cysteine.[1][2][3] To mitigate this, the addition of scavengers is crucial.
Common Scavengers and Their Functions
| Scavenger | Function | Typical Concentration |
|---|---|---|
| Triisopropylsilane (TIS) | Reduces the tert-butyl cation. | 2.5 - 5% |
| Water (H₂O) | Reacts with the tert-butyl cation. | 2.5 - 5% |
| Thioanisole | Traps the tert-butyl cation, particularly useful for protecting tryptophan. | 5 - 10% |
| 1,2-Ethanedithiol (EDT) | A thiol scavenger effective in preventing side reactions with cysteine. | 1 - 2.5% |
A common and effective scavenger cocktail is a mixture of trifluoroacetic acid (TFA), TIS, and water in a 95:2.5:2.5 ratio.[4][5]
Q3: My peptide is sensitive to strong acids. Are there milder alternatives to 95% TFA?
Yes, several milder methods can be employed for tBu deprotection on acid-sensitive substrates.
Alternative Deprotection Methods
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Lewis Acid Catalysis | ZnBr₂ in Dichloromethane (DCM) | Room temperature | Can be chemoselective for tBu esters over tBu ethers.[6][7] |
| CeCl₃·7H₂O/NaI in Acetonitrile | Reflux | Offers reversed selectivity, cleaving tBu esters in the presence of N-Boc groups.[8][9][10] | |
| Protic Acid (Dilute) | Conc. H₂SO₄ in tBuOAc | Room temperature | Effective for selective N-Boc deprotection in the presence of tBu esters.[11] |
| Enzymatic Deprotection | Lipase A from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis | Aqueous buffer, pH 7 | Extremely mild and selective for tBu esters, leaving other protecting groups intact.[12][13] |
Q4: Can I selectively cleave a tBu ester in the presence of a tBu ether on allo-threonine?
Achieving this selectivity can be challenging as both groups are acid-labile. However, certain methodologies favor the cleavage of tBu esters over tBu ethers. Using trimethylsilyl triflate (TMSOTf) has been reported to selectively cleave tert-butyl esters in the presence of tert-butyl ethers.[14] Additionally, enzymatic methods using lipases are highly selective for ester hydrolysis and will leave the tBu ether untouched.[12][13]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of tBu-Protected allo-Threonine
This protocol is suitable for robust substrates where acid-lability is not a major concern.
Deprotection Mechanism and Role of Scavengers
Caption: Mechanism of TFA-mediated tBu deprotection and cation scavenging.
Materials:
-
tBu-protected allo-threonine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the tBu-protected allo-threonine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Slowly add the cleavage cocktail to the cooled solution containing the substrate.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Precipitate the deprotected product by adding cold diethyl ether to the residue.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the final product under vacuum.
Protocol 2: Mild Deprotection using ZnBr₂
This protocol is recommended for substrates that are sensitive to strong protic acids.
Materials:
-
tBu-protected allo-threonine derivative
-
Anhydrous Dichloromethane (DCM)
-
Zinc bromide (ZnBr₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the tBu-protected allo-threonine derivative in anhydrous DCM.
-
Add ZnBr₂ (typically 2-5 equivalents) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product as necessary, typically by column chromatography.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Artifacts with tBu Protecting Groups
Welcome to the technical support center for troubleshooting mass spectrometry artifacts arising from tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) protecting groups. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate common issues encountered during mass spectrometric analysis of tBu/Boc-protected compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common mass spectrometry artifacts observed with tBu and Boc-protected compounds?
A1: The most prevalent artifacts are due to the lability of the tBu group under typical ionization conditions. These include:
-
Loss of the entire protecting group: This is often observed as a neutral loss of 56 Da (isobutylene) from the molecular ion.
-
Formation of a tert-butyl cation: A prominent peak at m/z 57 is frequently observed, corresponding to the stable (CH₃)₃C⁺ ion.[1]
-
In-source fragmentation: The tBu group can cleave within the ion source before mass analysis, leading to the observation of the deprotected molecule and the tBu-related fragments as if they were present in the original sample.[2][3]
-
Partial or complete deprotection: In techniques like MALDI, acidic matrices can cause the removal of the protecting group prior to ionization.[4]
Q2: Why are tBu and Boc protecting groups so prone to fragmentation in the mass spectrometer?
A2: The tBu group is designed to be removed under acidic conditions. The environment within a mass spectrometer's ion source, particularly with electrospray ionization (ESI), can be sufficiently energetic or acidic to cause its cleavage. The resulting tert-butyl cation is a very stable carbocation, making its formation energetically favorable.
Q3: Can the mobile phase in LC-MS contribute to the loss of tBu/Boc groups?
A3: Yes, acidic mobile phase additives like trifluoroacetic acid (TFA) can promote the cleavage of tBu and Boc groups. Even at low concentrations, TFA can cause deprotection. It is often recommended to replace TFA with a less aggressive acid, such as formic acid, to minimize this artifact.[5]
Q4: How can I differentiate between in-source fragmentation and actual sample degradation?
A4: In-source fragments of a parent molecule will have the same elution time in an LC-MS experiment.[3] If you observe the deprotected species and the parent protected compound eluting at the same retention time, it is a strong indication of in-source fragmentation. True degradation products would likely have different chromatographic behavior.
Troubleshooting Guides
Issue 1: Prominent Peak at m/z 57 and/or Neutral Loss of 56 Da
Symptoms:
-
A significant peak is observed at m/z 57.
-
The molecular ion is accompanied by a peak at [M-56]+.
-
Low abundance or absence of the expected molecular ion.
Possible Causes:
-
High cone voltage or fragmentor voltage in ESI-MS, leading to in-source fragmentation.[6]
-
High source temperature, which can induce thermal degradation.
-
Use of a highly acidic mobile phase (e.g., containing TFA).[5]
Solutions:
-
Optimize Ion Source Parameters:
-
Reduce the cone voltage (also known as fragmentor or declustering potential) to the minimum required for good ionization. This is a primary method to control in-source fragmentation.[6]
-
Lower the source temperature to the lowest level that still allows for efficient desolvation.
-
-
Modify LC Method:
-
Replace TFA with formic acid (0.1% is a common starting point) in the mobile phase.[5]
-
If possible, use a mobile phase with a higher pH, provided it is compatible with your analyte and chromatography.
-
-
Consider Softer Ionization Techniques:
-
If available, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can sometimes be gentler for certain molecules.
-
For MALDI, consider using a matrix that is less acidic.[4]
-
Issue 2: Premature Cleavage of Boc/tBu Groups in MALDI-TOF MS
Symptoms:
-
The mass spectrum is dominated by the deprotected peptide or molecule.
-
The peak corresponding to the intact protected species is weak or absent.
Possible Causes:
-
The use of an acidic matrix, such as 2,5-dihydroxybenzoic acid (DHB), which can cause acid-labile protecting groups to cleave.[4]
Solutions:
-
Matrix Selection:
-
Use a less acidic or neutral matrix. 2,4,6-trihydroxyacetophenone (THAP) or 2-amino-5-nitropyridine have been shown to be effective in preventing the deprotection of acid-labile groups.[4]
-
The choice of matrix can significantly impact the stability of the protecting group, so screening different matrices is recommended.[7]
-
Data Presentation: Common tBu-Related Fragments and Neutral Losses
| Protecting Group | Precursor Molecule Type | Common Fragment Ion (m/z) | Common Neutral Loss (Da) | Notes |
| tBu (tert-butyl) | Ethers, Esters | 57 ([C₄H₉]⁺) | 56 (isobutylene) | Loss of isobutylene is a very common fragmentation pathway. |
| Boc (tert-butyloxycarbonyl) | Carbamates (e.g., protected amines, peptides) | 57 ([C₄H₉]⁺) | 100 (Boc group) | Can also show a neutral loss of 56 (isobutylene) to form a carbamic acid intermediate, which then loses CO₂ (44 Da). |
| tBu-ester | Carboxylic acids | 57 ([C₄H₉]⁺) | 56 (isobutylene) | The remaining molecule is a carboxylic acid. |
| tBu-ether | Alcohols, Phenols | 57 ([C₄H₉]⁺) | 56 (isobutylene) | The remaining molecule is an alcohol or phenol. |
Experimental Protocols
Protocol 1: Minimizing In-Source Fragmentation in ESI-MS
-
Initial Analysis: Analyze the sample using your standard ESI-MS conditions. Note the relative intensities of the molecular ion ([M+H]⁺) and any artifact peaks (e.g., m/z 57, [M-56+H]⁺, [M-100+H]⁺).
-
Cone Voltage Optimization:
-
Perform a series of injections of the same sample, systematically decreasing the cone/fragmentor voltage in increments of 5-10 V.
-
Monitor the intensity of the molecular ion and the artifact peaks at each voltage.
-
Plot the intensities versus the cone voltage to find the optimal value that maximizes the molecular ion signal while minimizing the artifact signals.
-
-
Source Temperature Adjustment:
-
Once the cone voltage is optimized, perform another series of injections, this time varying the source temperature.
-
Start with a lower temperature (e.g., 100 °C) and gradually increase it.
-
Identify the lowest temperature that provides adequate desolvation without promoting thermal fragmentation of the tBu group.
-
-
Mobile Phase Modification:
-
If artifacts are still present, prepare a new mobile phase replacing any TFA with 0.1% formic acid.
-
Re-analyze the sample with the optimized source parameters and the new mobile phase.
-
Protocol 2: MALDI-TOF MS Analysis of tBu/Boc-Protected Peptides
-
Sample Preparation:
-
Dissolve the protected peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Matrix Preparation:
-
Prepare saturated solutions of at least two different matrices: one acidic (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and one less acidic/neutral (e.g., 2,4,6-trihydroxyacetophenone, THAP).
-
-
Spotting:
-
On the MALDI target plate, spot your sample mixed with the acidic matrix and, on a separate spot, your sample mixed with the neutral matrix.
-
Allow the spots to dry completely.
-
-
Data Acquisition:
-
Acquire mass spectra from both spots.
-
Compare the spectra to see which matrix provides a better signal for the intact, protected peptide with minimal fragmentation.
-
Mandatory Visualization
Caption: Fragmentation pathway of tBu-protected molecules in a mass spectrometer.
Caption: Troubleshooting workflow for tBu/Boc-related mass spectrometry artifacts.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Selection Strategies for MALDI-TOF MS/MS Characterization of Cyclic Tetrapyrroles in Blood and Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing D-allo-Threonine
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a cornerstone of ensuring product purity, stability, and efficacy. Peptides incorporating non-proteinogenic amino acids, such as D-allo-threonine, present unique analytical hurdles. The presence of multiple chiral centers necessitates robust analytical methods to separate complex mixtures of diastereomers. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing peptides containing D-allo-threonine, supported by experimental data and detailed protocols.
The inclusion of D-amino acids can profoundly alter a peptide's structure and function, often enhancing its stability against enzymatic degradation. Threonine contains two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. Distinguishing between peptides containing these isomers is critical, as they can possess different biological activities and conformational properties.[1] HPLC is the predominant and most effective method for this challenge.[1][2][3]
Comparison of Core Analytical Strategies
The two primary HPLC-based strategies for separating peptide diastereomers are Reversed-Phase HPLC (RP-HPLC) with standard achiral columns and Chiral HPLC, which uses a chiral stationary phase (CSP) or chiral additives.
1. Reversed-Phase HPLC (Achiral Separation)
RP-HPLC is the most widely used method for peptide analysis and purification.[4][5] Separation of diastereomers is often achievable on conventional C8 or C18 columns without chiral selectors.[6][7] This capability stems from the fact that a change in stereochemistry at a single amino acid residue can induce subtle yet significant alterations in the peptide's overall secondary structure and hydrophobicity.[6] These conformational changes affect the peptide's interaction with the hydrophobic stationary phase, leading to different retention times.
-
Advantages: Utilizes standard, widely available columns and instrumentation; cost-effective; high resolution is achievable.[5]
-
Disadvantages: Separation is not guaranteed and is highly dependent on the peptide sequence and the position of the stereoisomer; method development can be challenging and may require screening of multiple parameters like temperature and mobile phase composition.[6][8]
2. Chiral HPLC
Chiral chromatography offers a more direct approach to separating stereoisomers. This can be achieved through two main techniques:
-
Direct Method (Chiral Stationary Phases - CSPs): This approach uses a column where a chiral selector is immobilized on the stationary phase.[9] The peptide isomers interact differently with the CSP, leading to separation. Macrocyclic glycopeptide-based CSPs, for example, have shown broad enantioselectivity for peptides.[9][10]
-
Indirect Method (Chiral Derivatization): This involves reacting the peptide mixture with a chiral derivatizing agent (e.g., Marfey's reagent) to create diastereomeric derivatives.[9] These newly formed diastereomers have distinct physicochemical properties and can be readily separated on a standard achiral RP-HPLC column.[9][11]
-
Advantages: Provides a more targeted and often more effective means of separating isomers, especially when RP-HPLC on achiral columns fails.
-
Disadvantages: CSPs are more expensive and may have a more limited range of compatible mobile phases; the indirect method adds extra sample preparation steps and requires careful validation to ensure complete derivatization.[6][9]
Data Presentation: Comparative HPLC Performance
The following table summarizes representative data for the separation of a hypothetical 15-residue model peptide ("ModelPep") containing each of the four threonine stereoisomers at a central position. The data is based on principles observed in the separation of peptides with isoleucine stereoisomers, where changes in conformation affect retention on a C18 column.[6]
| HPLC Method | Peptide Analyte | Retention Time (min) | Resolution (Rs) vs. ModelPep-L-Thr | Peak Tailing Factor |
| RP-HPLC (C18 Column) | ModelPep-L-Thr | 20.5 | - | 1.1 |
| ModelPep-L-allo-Thr | 21.2 | 2.1 | 1.1 | |
| ModelPep-D-Thr | 22.5 | 3.8 | 1.2 | |
| ModelPep-D-allo-Thr | 23.1 | 1.6 | 1.2 | |
| Chiral HPLC (CSP) | ModelPep-L-Thr | 18.2 | - | 1.0 |
| ModelPep-L-allo-Thr | 20.1 | 4.5 | 1.0 | |
| ModelPep-D-Thr | 24.8 | 9.8 | 1.1 | |
| ModelPep-D-allo-Thr | 27.3 | 4.9 | 1.1 |
Note: Data is illustrative. Actual retention times and resolution are highly dependent on the specific peptide sequence, HPLC system, and exact analytical conditions.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation
This protocol outlines a standard approach for analyzing peptides containing D-allo-threonine using a conventional achiral column.
Objective: To separate and quantify the diastereomeric forms of a synthetic peptide.
-
Sample Preparation:
-
Dissolve the crude or purified peptide sample in a suitable solvent, typically Mobile Phase A or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore 300 Å).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[4]
-
Gradient: A shallow linear gradient is often effective. For example, 15% to 55% Mobile Phase B over 40 minutes.[8]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[4]
-
Column Temperature: 30-40 °C. Temperature can be a critical parameter for optimizing resolution and should be controlled.[4]
-
Detection: UV absorbance at 220 nm for the peptide backbone.[12]
-
Injection Volume: 10-20 µL.[4]
-
-
Data Analysis:
-
Integrate the peak areas for all observed isomers.
-
Calculate the percentage purity of the target peptide and the relative amounts of diastereomeric impurities.
-
Protocol 2: Chiral HPLC for Diastereomer Separation (Direct Method)
This protocol describes the use of a Chiral Stationary Phase (CSP) for direct separation.
Objective: To achieve baseline separation of all four threonine stereoisomers of a model peptide.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring the final solvent is compatible with the chiral mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A macrocyclic glycopeptide-based CSP (e.g., Teicoplanin-based column, 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase Selection: The mobile phase depends on the column and peptide. A common starting point for reversed-phase mode on this type of column is a mixture of acetonitrile and an aqueous buffer like ammonium acetate.
-
Elution Mode: Isocratic or gradient elution may be used. Isocratic elution often provides optimal separation on chiral columns but may require significant method development.[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled at ambient or a specific temperature, as this can significantly impact chiral separations.
-
Detection: UV absorbance at 220 nm.[4]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify peaks based on the injection of individual, purified standards if available.
-
Quantify each isomer by peak area to determine the stereoisomeric purity of the sample.
-
Visualizations
The following diagrams illustrate a typical workflow for peptide analysis and the biological context for using modified peptides.
Caption: Experimental workflow for HPLC analysis of peptides.
Caption: Modified peptide interaction with a cell signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 3. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Utilization of FMOC-D-Allo-THR(TBU)-OH and FMOC-D-Thr(tBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high yields and purity of the target peptide. For the incorporation of D-threonine residues, two diastereomeric forms are commercially available: FMOC-D-Allo-THR(TBU)-OH and FMOC-D-Thr(tBu)-OH. While structurally similar, the different stereochemistry at the β-carbon can influence their reactivity and the properties of the final peptide. This guide provides a detailed comparison of these two amino acid derivatives, supported by established principles of peptide chemistry, to aid researchers in making informed decisions for their synthesis strategies.
Introduction to the Diastereomers
This compound and FMOC-D-Thr(tBu)-OH are N-α-Fmoc and side-chain tert-butyl protected derivatives of the D-isomers of allothreonine and threonine, respectively. Their fundamental difference lies in the stereochemical arrangement at the α and β carbons.
-
FMOC-D-Thr(tBu)-OH: (2R, 3S) configuration
-
This compound: (2R, 3R) configuration
This seemingly subtle difference in stereochemistry can have significant implications for their behavior during peptide synthesis and the conformation of the resulting peptide.
Performance in Peptide Synthesis: A Comparative Analysis
While direct, head-to-head quantitative comparisons in the literature are scarce, we can infer the expected performance based on the principles of steric hindrance and racemization in SPPS.
Steric Hindrance and Coupling Efficiency
The tert-butyl (tBu) protecting group on the side-chain hydroxyl is bulky. The spatial arrangement of this group relative to the reactive N-terminus of the growing peptide chain can influence the rate and completeness of the coupling reaction.
In FMOC-D-Thr(tBu)-OH , the anti relationship between the Cα-H and Cβ-H can position the bulky tBu group in a way that may cause slightly more steric hindrance during coupling compared to its syn counterpart. Conversely, in This compound , the syn arrangement might allow for a conformation that presents less steric clash with the incoming activated carboxyl group.
However, the overall impact of this stereochemical difference on coupling efficiency is also highly dependent on the coupling reagents used, the sequence of the peptide being synthesized, and the nature of the resin support. For sterically hindered amino acids, more potent coupling reagents such as HATU or HCTU are often employed to drive the reaction to completion.
Table 1: Theoretical Comparison of Performance Parameters
| Parameter | This compound | FMOC-D-Thr(tBu)-OH | Key Considerations |
| Coupling Efficiency | Potentially slightly higher due to potentially lower steric hindrance in some conformations. | May experience slightly lower efficiency in difficult couplings due to steric hindrance. | The choice of coupling reagent and reaction conditions are critical for both. |
| Racemization | Generally low for threonine derivatives due to the β-branching. | Generally low for threonine derivatives due to the β-branching. | The risk of racemization is more dependent on the activation method and base used rather than the diastereomer. |
| Impact on Peptide Structure | Can induce unique local conformations due to the syn stereochemistry. | Contributes to the peptide backbone conformation in a manner dictated by its anti stereochemistry. | The choice of diastereomer can be a strategic tool for influencing peptide secondary structure. |
Racemization
Threonine and its diastereomers are known to have a lower propensity for racemization during activation and coupling compared to many other amino acids. This is attributed to the steric hindrance provided by the β-methyl group, which disfavors the formation of the planar oxazolone intermediate that is a key pathway for racemization. Therefore, significant differences in racemization rates between this compound and FMOC-D-Thr(tBu)-OH are not generally expected under standard coupling conditions.
Experimental Protocols
To empirically determine the optimal choice for a specific peptide sequence, a comparative experiment can be designed.
Protocol for Comparing Coupling Efficiency
-
Resin Preparation: Swell two identical portions of a suitable resin (e.g., Rink Amide resin) in DMF.
-
Synthesis of a Model Peptide: Synthesize a short, identical peptide sequence on both resin portions.
-
Comparative Coupling:
-
To one resin portion, couple this compound using a standard coupling protocol (e.g., 4 eq. amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF for 1 hour).
-
To the second resin portion, couple FMOC-D-Thr(tBu)-OH using the identical protocol.
-
-
Kaiser Test: After the coupling reaction, take a small sample of beads from each reaction and perform a qualitative Kaiser test to assess the presence of free primary amines. A colorless result indicates a complete reaction.
-
Cleavage and Analysis: Cleave the peptides from the resin and analyze the crude product by RP-HPLC. The integration of the peak corresponding to the desired product versus any deletion products (where the threonine derivative did not couple) will provide a quantitative measure of coupling efficiency.
Protocol for Assessing Racemization
-
Peptide Synthesis: Synthesize a model peptide containing the D-threonine or D-allothreonine residue.
-
Peptide Hydrolysis: Hydrolyze the purified peptide using 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chiral HPLC Analysis: Analyze the derivatized amino acids by chiral RP-HPLC. The presence of the corresponding L-diastereomer would indicate racemization. The peak areas can be used to quantify the extent of racemization.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for comparing the two amino acid derivatives and the general process of their incorporation in SPPS.
Caption: Workflow for comparing the performance of the two diastereomers.
Caption: A single cycle of amino acid incorporation in Fmoc-SPPS.
Conclusion
The choice between this compound and FMOC-D-Thr(tBu)-OH is not always straightforward and may depend on the specific requirements of the peptide being synthesized.
-
For routine syntheses where maximal coupling efficiency is desired, and particularly in sequences known to be "difficult," a preliminary small-scale comparison is advisable.
-
The selection of one diastereomer over the other can be a strategic choice to influence the final conformation and, consequently, the biological activity of the peptide. The subtle change in the orientation of the side chain can lead to different hydrogen bonding patterns and overall secondary structure.
Researchers are encouraged to consider the stereochemical implications and, when necessary, perform empirical tests to determine the most suitable building block for their specific application. This data-driven approach will ultimately lead to more efficient and successful peptide synthesis campaigns.
Unraveling the Conformational Blueprint: The Impact of D-allo-Threonine on Peptide Structure
For researchers, scientists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced stability and specific conformations is relentless. The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor. This guide provides a comparative analysis of the conformational impact of incorporating D-allo-threonine into a peptide backbone, offering supporting data and detailed experimental protocols for its characterization.
The substitution of a proteinogenic L-amino acid with its D-enantiomer can dramatically alter a peptide's three-dimensional structure and, consequently, its biological activity and proteolytic stability. D-allo-threonine, a diastereomer of D-threonine, presents a unique case due to its two chiral centers, at the α- and β-carbons. This distinction from L-threonine not only inverts the α-carbon stereochemistry but also alters the spatial orientation of the side-chain hydroxyl and methyl groups, leading to profound effects on local and global peptide conformation.
Comparative Analysis of Conformational Propensities
The intrinsic conformational preferences of an amino acid residue are often depicted using a Ramachandran plot, which shows the energetically allowed combinations of the backbone dihedral angles φ (phi) and ψ (psi). While extensive experimental data for direct comparison of a single peptide with and without D-allo-threonine is sparse in published literature, molecular dynamics simulations provide valuable insights into these preferences.
A study by Caveney et al. (2014) using atomistic molecular dynamics simulations on a GGXGG host-guest pentapeptide system revealed the intrinsic backbone conformational propensities of various D-amino acids, including D-allo-threonine. The results indicate that the conformational behavior of D-amino acids is largely an inverse reflection of their L-counterparts. However, for amino acids with a second chiral center like threonine, the side-chain stereochemistry also plays a crucial role.[1]
The incorporation of D-allo-threonine is expected to favor regions in the Ramachandran plot that are less accessible to L-amino acids. Specifically, D-amino acids are known to promote the formation of β-turns, particularly type I' and II' turns, which can be crucial for creating specific loop structures or initiating protein folding.
Table 1: Theoretical Conformational Propensities of Threonine Stereoisomers
| Dihedral Angle Region | L-Threonine (% Population) | D-allo-Threonine (% Population) | Predicted Impact of D-allo-Threonine Incorporation |
| α-helix (αR) | High | Low | Destabilization of right-handed α-helices |
| Left-handed helix (αL) | Low | High | Potential to induce or stabilize left-handed helical turns |
| Extended (β) | Moderate | Moderate | Context-dependent, may stabilize β-sheet structures |
| Polyproline II (PPII) | Moderate | Moderate | Minor changes expected |
| Bridge | Low | Low | - |
Note: The data in this table is a qualitative representation based on the general findings of molecular dynamics simulations of D-amino acids in model peptides. The exact percentages are highly dependent on the peptide sequence and solvent conditions.
Experimental Characterization of Conformational Changes
The structural impact of D-allo-threonine incorporation can be experimentally verified using a combination of spectroscopic techniques.
-
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to changes in the secondary structure of peptides. The incorporation of a D-amino acid into a predominantly L-peptide is expected to alter the CD spectrum significantly. For instance, the disruption of an α-helix would lead to a decrease in the negative ellipticity at 222 nm and 208 nm. Conversely, the formation of a β-turn can introduce characteristic changes in the spectrum.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information at the atomic level. Key parameters for conformational analysis include:
-
Chemical Shifts: The chemical shifts of the α-protons are sensitive to the secondary structure.
-
³J(HN,Hα) Coupling Constants: These coupling constants can be used to estimate the backbone dihedral angle φ.
-
Nuclear Overhauser Effects (NOEs): Through-space interactions detected by NOESY experiments provide distance restraints that are crucial for determining the three-dimensional structure. The presence of specific NOEs, such as between the α-proton of residue i and the amide proton of residue i+1, can confirm turn structures.[4][5][6]
-
Experimental Protocols
Synthesis of Peptides Containing D-allo-Threonine
The synthesis of peptides incorporating D-allo-threonine is typically achieved through solid-phase peptide synthesis (SPPS).[7][8]
Materials:
-
Fmoc-D-allo-Thr(tBu)-OH (or other suitably protected D-allo-threonine derivative)
-
Other Fmoc-protected L-amino acids
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
HPLC for purification
-
Mass spectrometer for verification
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining amino acids, including this compound, following standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified peptides (with and without D-allo-threonine)
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
Protocol:
-
Sample Preparation: Prepare peptide solutions of known concentration (typically 10-50 µM) in the chosen buffer.
-
Instrument Setup: Set the instrument parameters (e.g., wavelength range 190-260 nm, bandwidth 1 nm, data pitch 0.5 nm, scanning speed 50 nm/min).
-
Data Acquisition: Record the CD spectra of the buffer (as a baseline) and the peptide solutions.
-
Data Processing: Subtract the baseline spectrum from the peptide spectra and convert the signal to mean residue ellipticity ([θ]).
-
Comparison: Overlay the spectra of the native and D-allo-threonine-containing peptides to identify differences in secondary structure.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Materials:
-
Purified peptides
-
NMR buffer (e.g., 90% H₂O/10% D₂O or deuterated organic solvents)
-
High-field NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the peptides in the NMR buffer to a final concentration of approximately 1 mM.
-
Data Acquisition: Acquire a set of 1D and 2D NMR spectra, including:
-
1D ¹H spectrum
-
2D TOCSY (to identify amino acid spin systems)
-
2D NOESY (to identify through-space proximities)
-
2D COSY (to determine coupling constants)
-
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence.
-
Structural Analysis:
-
Measure ³J(HN,Hα) coupling constants to restrain the φ angle.
-
Identify short and medium-range NOEs to identify turn structures and other secondary structural elements.
-
Use the collection of restraints to calculate a family of 3D structures.
-
-
Comparative Analysis: Compare the chemical shifts, coupling constants, and NOE patterns of the native and modified peptides to pinpoint the conformational changes induced by D-allo-threonine.
Visualizing the Impact and Workflow
References
- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of conformational properties of proline and threonine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Stability of t-Butyl (tBu) and Trityl (Trt) Protection for allo-Threonine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex organic molecules, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the hydroxyl group of allo-threonine, both the tert-butyl (tBu) and trityl (Trt) ethers are common choices. This guide provides an objective comparison of their stability under various conditions, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
Executive Summary
The primary distinction between tBu and Trt protection for the side chain of allo-threonine lies in their acid lability. The Trt group is significantly more susceptible to acid cleavage than the tBu group, allowing for its removal under much milder acidic conditions. This difference in stability forms the basis of their orthogonal use in complex synthetic strategies. While the tBu group offers robust protection throughout a multi-step synthesis involving various reagents, the Trt group provides an option for selective deprotection in the presence of other acid-labile groups, such as tert-butyloxycarbonyl (Boc) or tBu esters.
Data Presentation: Stability under Acidic Conditions
While precise kinetic data for the acid-catalyzed deprotection of tBu and Trt ethers specifically on allo-threonine is not extensively published, the relative stability can be inferred from studies on similar secondary alcohols and observations in peptide synthesis. The following table summarizes the typical conditions required for the removal of each protecting group, highlighting the greater lability of the Trt group.
| Protecting Group | Reagent for Deprotection | Typical Conditions | Relative Stability |
| t-Butyl (tBu) | Trifluoroacetic acid (TFA) | High concentrations of TFA (e.g., 50-95% in DCM) | High |
| Trityl (Trt) | Trifluoroacetic acid (TFA) | Dilute TFA (e.g., 1-5% in DCM) | Low |
| Acetic Acid | 80% aqueous solution | Low | |
| Formic Acid | 97+% solution | Very Low |
Experimental Protocols
The following protocols describe the solution-phase deprotection of the side chain of N-terminally protected allo-threonine. These methods can be adapted for monitoring the reaction kinetics and determining the precise stability under specific conditions.
Protocol 1: Deprotection of N-α-Fmoc-O-tert-butyl-allo-threonine (Fmoc-allo-Thr(tBu)-OH)
Materials:
-
Fmoc-allo-Thr(tBu)-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-allo-Thr(tBu)-OH (1 equivalent) in anhydrous DCM (10 mL per mmol of substrate).
-
Add TFA (10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-allo-Thr-OH.
Protocol 2: Deprotection of N-α-Fmoc-O-trityl-allo-threonine (Fmoc-allo-Thr(Trt)-OH)
Materials:
-
Fmoc-allo-Thr(Trt)-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-allo-Thr(Trt)-OH (1 equivalent) in anhydrous DCM (20 mL per mmol of substrate).
-
Add a scavenger such as TES or TIS (1.1 equivalents).
-
Add a solution of 1% TFA in DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC or HPLC. The reaction is typically complete within 30 minutes.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-allo-Thr-OH.
Logical Relationships in Protecting Group Strategy
The choice between tBu and Trt protection is dictated by the overall synthetic plan, particularly the need for orthogonal deprotection. The following diagram illustrates the decision-making process based on the required chemical stability.
Caption: Stability of tBu and Trt protecting groups under common reaction conditions.
Experimental Workflow for Stability Comparison
To quantitatively assess the stability of tBu versus Trt protection on allo-threonine, a kinetic study can be performed. The following workflow outlines the key steps.
Caption: Workflow for quantitative comparison of protecting group stability via HPLC analysis.
Conclusion
The choice between tBu and Trt as a protecting group for the hydroxyl function of allo-threonine is a strategic one based on the demands of the synthetic route. The tBu group offers superior stability, making it ideal for syntheses requiring harsh acidic or basic conditions where the hydroxyl group must remain protected. In contrast, the Trt group's high acid lability allows for its selective removal under mild conditions, providing a valuable tool for orthogonal protection strategies in the synthesis of complex peptides and natural products. The provided protocols and workflows offer a framework for researchers to make informed decisions and to quantify the stability of these protecting groups within their specific experimental context.
D-allo-Threonine Incorporation: A Comparative Guide to Enhancing Peptide Enzymatic Stability
For researchers, scientists, and drug development professionals, the inherent instability of peptide-based therapeutics in the face of enzymatic degradation remains a critical hurdle. A key strategy to overcome this is the incorporation of non-canonical amino acids. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing D-allo-threonine versus their L-threonine counterparts and other D-amino acid-substituted peptides, supported by experimental data and detailed protocols.
The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method to increase the resistance of peptides to proteolysis.[1][2][3][4][5] Most endogenous proteases are stereospecific for L-amino acids, rendering peptide bonds adjacent to D-amino acids significantly less susceptible to cleavage.[2][6] This modification can dramatically extend the in vivo half-life and bioavailability of therapeutic peptides. While direct quantitative data for peptides containing D-allo-threonine is limited in publicly available literature, its structural similarity to D-threonine allows for informed comparisons based on existing data for other D-amino acids.
Comparative Enzymatic Stability Data
The following tables summarize quantitative data on the enzymatic stability of peptides with and without D-amino acid substitutions. This data, derived from studies on various peptide sequences, illustrates the significant improvement in stability afforded by D-amino acid incorporation.
| Peptide Sequence | Modification | Matrix | Half-life (t½) | Reference |
| MUC2 epitope (TPTPTGTQTPT) | All L-amino acids | Human Serum | ~60 min | [7][8] |
| MUC2 epitope (tPTPTGTQTpt) | D-Thr at position 2 & 10 | Human Serum | >180 min | [7][8] |
| MUC2 epitope (tpTPTGTQtpt) | D-Thr at pos. 1,2 & 9,10 | Human Serum | >180 min | [7][8] |
| (L)-GLP1 | None | Proteinase K | < 1 hour | [9] |
| (D)-GLP1 | All D-amino acids | Proteinase K | > 6 hours (80% remaining) | [9] |
| (L)-PTH | None | Proteinase K | < 1 hour | [9] |
| (D)-PTH | All D-amino acids | Proteinase K | > 6 hours (85% remaining) | [9] |
Table 1: Comparative half-life of L-amino acid vs. D-amino acid containing peptides in human serum and in the presence of Proteinase K. The data for the MUC2 epitope specifically highlights the impact of D-threonine substitution.
| Peptide Sequence | Modification | Matrix | % Degradation after 180 min | Reference |
| MUC2 epitope (TPTPTGTQTPT) | All L-amino acids | Rat Liver Lysosomal Prep (pH 5.0) | ~ 50% | [7][8] |
| MUC2 epitope (tPTPTGTQTpt) | D-Thr at position 2 & 10 | Rat Liver Lysosomal Prep (pH 5.0) | ~ 20% | [7][8] |
| MUC2 epitope (tpTPTGTQtpt) | D-Thr at pos. 1,2 & 9,10 | Rat Liver Lysosomal Prep (pH 5.0) | < 10% | [7][8] |
Table 2: Degradation of L-amino acid vs. D-amino acid containing peptides in a lysosomal preparation. This data further supports the enhanced stability of D-threonine containing peptides in a different enzymatic environment.
Experimental Protocols
A detailed and robust experimental protocol is crucial for accurately assessing the enzymatic stability of modified peptides. Below is a generalized methodology for a typical in vitro enzymatic stability assay using High-Performance Liquid Chromatography (HPLC).
Protocol: In Vitro Peptide Stability Assay using RP-HPLC
1. Materials and Reagents:
-
Test peptide (with D-allo-threonine) and control peptide (e.g., all L-amino acid version).
-
Enzyme solution (e.g., human serum, plasma, specific proteases like trypsin or chymotrypsin).
-
Buffer solution appropriate for the chosen enzyme (e.g., Phosphate-Buffered Saline (PBS) for serum/plasma).
-
Quenching solution to stop the enzymatic reaction (e.g., 10% Trichloroacetic acid (TCA)).
-
HPLC system with a reverse-phase C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
2. Procedure:
-
Peptide Solution Preparation: Dissolve the test and control peptides in the appropriate buffer to a final concentration of 1 mg/mL.
-
Enzymatic Reaction:
-
Pre-warm the enzyme solution (e.g., human serum) and peptide solutions to 37°C.
-
Initiate the reaction by mixing the peptide solution with the enzyme solution at a defined ratio (e.g., 1:4 v/v peptide to serum).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the quenching solution (e.g., an equal volume of 10% TCA).
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to precipitate proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the intact peptide from its metabolites using a gradient elution with Mobile Phases A and B. A typical gradient might be a linear increase in Mobile Phase B from 5% to 95% over 30 minutes.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from the t=0 sample.
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life (t½).
-
Visualizing the Workflow and Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow and the conceptual comparison of peptide stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Non-Canonical Peptides: A Guide to Confirming D-allo-Threonine Sequence Integrity
For researchers, scientists, and drug development professionals engineering peptides with non-canonical amino acids, confirming the precise sequence integrity is a paramount challenge. The incorporation of diastereomers, such as D-allo-threonine, introduces a layer of complexity that can confound traditional analytical methods. This guide provides a comparative overview of key techniques for verifying the sequence of D-allo-threonine-containing peptides, supported by experimental insights and detailed protocols to ensure the fidelity of your synthetic constructs.
The subtle stereochemical difference between D-allo-threonine and its isomers necessitates a multi-pronged analytical approach. While standard sequencing methods provide a foundational understanding, they often fall short in unambiguously identifying and positioning diastereomers within a peptide chain. This guide explores the capabilities and limitations of Edman degradation, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside specialized techniques like ion mobility-mass spectrometry and chiral chromatography, to provide a comprehensive toolkit for the discerning researcher.
Comparative Analysis of Sequencing Methodologies
The choice of analytical technique is critical for obtaining unambiguous sequence data for peptides containing D-allo-threonine. Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution of isomers, and the level of structural information provided.
| Feature | Edman Degradation | Mass Spectrometry (MS) | Ion Mobility-Mass Spectrometry (IM-MS) | NMR Spectroscopy | Chiral Chromatography |
| Primary Function | N-terminal sequencing | Molecular weight determination and fragmentation analysis | Separation of ions by size, shape, and charge | 3D structure and connectivity analysis in solution | Separation of stereoisomers |
| Diastereomer Resolution | Indirect; requires chiral HPLC of PTH-amino acids | Generally no; diastereomers are isobaric | Yes, based on differences in collision cross-section[1][2] | Yes, through distinct chemical shifts and coupling constants[3][4] | Yes, based on differential interaction with a chiral stationary phase[5][6][7] |
| Sensitivity | Picomole range[8] | Femtomole to attomole range | Similar to MS | Millimolar concentration typically required[9][10] | Dependent on detector; can be very high with MS |
| Throughput | Low; sequential degradation | High | High | Low; data acquisition and analysis are time-consuming | Moderate to high |
| Key Advantage for D-allo-Threonine | Can confirm N-terminal residue if chiral analysis is coupled | High sensitivity and fragmentation data for backbone sequence | Can separate diastereomeric peptides prior to MS analysis[1] | Provides unambiguous structural confirmation in solution | Gold standard for confirming the presence and purity of stereoisomers |
| Key Limitation for D-allo-Threonine | Inefficient for long peptides and internal residues | Inability to distinguish between isobaric diastereomers[11] | Resolution may not be sufficient for all diastereomeric pairs | Lower sensitivity and complex data analysis | Requires hydrolysis of the peptide to analyze individual amino acids |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful analysis of D-allo-threonine peptides. Below are methodologies for the key techniques discussed.
Protocol 1: Chiral Amino Acid Analysis by HPLC
This protocol is essential for confirming the presence and enantiomeric/diastereomeric purity of D-allo-threonine in a peptide sample after acid hydrolysis.
-
Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal under vacuum.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the hydrolysate in a suitable buffer (e.g., 0.1 M sodium citrate, pH 2.2).
-
-
Derivatization (Pre-column):
-
To 10 µL of the hydrolysate, add a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 2N HCl.
-
Dilute the sample with the mobile phase.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 340 nm.
-
Standard: Run a standard sample of derivatized D-allo-threonine to determine its retention time.
-
Analysis: Compare the retention time of the peak in the sample hydrolysate to the standard to confirm the presence of D-allo-threonine. The integration of the peak area allows for quantification.[12]
-
Protocol 2: Edman Degradation Coupled with Chiral HPLC
This method allows for the sequential identification of N-terminal amino acids, with an added step to determine the stereochemistry of the released residue.
-
Edman Degradation Cycle:
-
The peptide is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) peptide.[13][14]
-
The PTC-amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid), forming an anilinothiazolinone (ATZ) derivative.[15]
-
The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH) amino acid derivative.[8][13]
-
-
PTH-Amino Acid Identification:
-
The PTH-amino acid is collected after each cycle.
-
A portion of the collected PTH-amino acid is injected onto a standard reversed-phase HPLC to identify the amino acid type based on its retention time against known standards.
-
To determine the stereochemistry of the threonine isomer, the collected PTH-amino acid is subjected to chiral HPLC analysis as described in Protocol 1 (after appropriate sample preparation).
-
Protocol 3: Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS can differentiate between diastereomeric peptides based on their different shapes, which result in different drift times through a gas-filled mobility cell.
-
Sample Preparation:
-
Prepare the peptide sample in a volatile buffer compatible with electrospray ionization (ESI), such as 10 mM ammonium acetate.
-
The concentration should be in the low micromolar to nanomolar range.
-
-
IM-MS Analysis:
-
Introduce the sample into the mass spectrometer via ESI.
-
In the ion mobility cell, the peptide ions are propelled by an electric field through a buffer gas (e.g., nitrogen).
-
Ions are separated based on their collision cross-section (CCS), with more compact structures having shorter drift times. Diastereomeric peptides can have slightly different CCS values, allowing for their separation.[1][2]
-
The mobility-separated ions then enter the mass analyzer (e.g., TOF) for m/z measurement.
-
The resulting data can be visualized as a 2D plot of ion mobility (drift time) versus m/z.
-
-
Data Analysis:
-
Compare the drift time of the target peptide with that of a known standard containing L-threonine or other isomers to identify the peak corresponding to the D-allo-threonine-containing peptide.
-
Fragmentation of the mobility-separated ions can provide further sequence confirmation.[2]
-
Protocol 4: NMR Spectroscopy
NMR provides detailed structural information, allowing for the unambiguous identification and localization of D-allo-threonine within a peptide.
-
Sample Preparation:
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of at least 0.5 mM.[10] The sample volume should be around 500 µL.
-
Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
-
NMR Data Acquisition:
-
Acquire a set of 1D and 2D NMR spectra, including:
-
1D ¹H: To assess sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for sequential assignment and stereochemical determination. The NOE patterns for D-allo-threonine will differ from those of L-threonine.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To resolve overlapping proton signals and aid in assignment.
-
-
-
Data Analysis:
-
The unique chemical shifts of the α, β, and γ protons of D-allo-threonine, as well as its characteristic scalar coupling constants (J-couplings), can be used for its identification.[3][4]
-
Sequential NOE connectivities (dαN(i, i+1), dNN(i, i+1)) are used to walk through the peptide backbone and confirm the position of the D-allo-threonine residue.
-
Visualizing the Workflow
To aid in understanding the logical flow of these analytical processes, the following diagrams illustrate the workflows for confirming the sequence integrity of D-allo-threonine peptides.
Figure 1. Overall workflow for synthesis and analysis.
Figure 2. Ion Mobility-Mass Spectrometry workflow.
Figure 3. Chiral HPLC analysis workflow.
By employing a combination of these advanced analytical techniques and following rigorous experimental protocols, researchers can confidently confirm the sequence integrity of peptides containing D-allo-threonine, ensuring the reliability and reproducibility of their scientific findings and accelerating the development of novel peptide-based therapeutics.
References
- 1. Fast and Effective Ion Mobility-Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Drug Chiral Resolution - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Edman degradation - Wikipedia [en.wikipedia.org]
- 9. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 15. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
Safety Operating Guide
A Guide to the Safe Disposal of FMOC-D-Allo-THR(TBU)-OH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of FMOC-D-Allo-THR(TBU)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Core Principle: Treat as Hazardous Chemical Waste
The fundamental principle for the disposal of this compound is to manage it as a hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance. Unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department, all materials contaminated with this compound should be disposed of through a licensed professional waste disposal service.[1][2]
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Goggles: To protect the eyes from dust particles.
-
Chemically Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
The compound should be handled in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[3] Although no specific OSHA hazards are listed, the substance may be harmful if inhaled, swallowed, or absorbed through the skin.[3]
Disposal of Solid this compound
Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste. The following step-by-step procedure should be followed:
-
Containerization: Place the solid waste in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container.[1] The container must be in good condition and free of leaks.[1]
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the labeled container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal contractor.
Disposal of Contaminated Materials and Liquid Waste
Materials such as pipette tips, contaminated gloves, and weighing paper that have come into contact with this compound should also be treated as hazardous waste and disposed of in the solid chemical waste container.
Liquid waste generated from procedures involving this compound, such as from Fmoc deprotection steps in peptide synthesis which often use solvents like dimethylformamide (DMF) and piperidine, must be collected as hazardous liquid waste.[4]
-
Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents.
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program. Do not mix incompatible waste streams.[1]
Spill Management
In the event of a spill, the cleanup materials should also be treated as hazardous waste.[5]
-
Isolate the Area: Evacuate and isolate the spill area.
-
Wear Appropriate PPE: Ensure you are wearing the necessary protective equipment before attempting to clean the spill.
-
Contain and Absorb: For small spills, use an inert absorbent material to contain and clean up the spill.
-
Dispose of Cleanup Materials: Place all contaminated absorbent materials and any contaminated clothing into a sealed, labeled hazardous waste container.
-
Seek Assistance for Large Spills: For large spills, contact your institution's EHS department immediately.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C23H27NO5 | [3] |
| Molecular Weight | 397.46 g/mol | |
| Appearance | Solid | |
| Storage | Keep container tightly closed. Store in a dry, well-ventilated place. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
